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  • Product: 4-Guanidino-1-butanol
  • CAS: 17581-95-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Guanidino-1-butanol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Guanidino-1-butanol, a molecule of growing interest a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Guanidino-1-butanol, a molecule of growing interest at the intersection of metabolism and potential therapeutic development. Moving beyond a simple data sheet, this document synthesizes foundational chemical principles with emerging biological insights, offering a field-proven perspective on its significance and methodologies for its study.

Chemical Identity and Structure

4-Guanidino-1-butanol, also known by its IUPAC name 2-(4-hydroxybutyl)guanidine, is a guanidine derivative characterized by a butyl alcohol backbone with a terminal guanidinium group.[1] This structure imparts a unique combination of polarity from the hydroxyl group and strong basicity from the guanidinium moiety.

The chemical identity of 4-Guanidino-1-butanol is summarized in the table below.

IdentifierValue
IUPAC Name 2-(4-hydroxybutyl)guanidine[1]
CAS Number 17581-95-2[1]
Molecular Formula C₅H₁₃N₃O[1][2]
Molecular Weight 131.18 g/mol [1][2]
Canonical SMILES C(CCO)CN=C(N)N
InChI Key FULLTSYFDLSFSF-UHFFFAOYSA-N

The guanidinium group, with its delocalized positive charge, is a key determinant of the molecule's chemical behavior and biological interactions. This feature allows for the formation of multiple hydrogen bonds and electrostatic interactions, which are critical in its recognition by enzymes and potential biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Guanidino-1-butanol is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Weight 131.18 g/mol PubChem[1]
XLogP3-AA -1.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]

The negative XLogP3-AA value indicates a high degree of hydrophilicity, suggesting good solubility in aqueous solutions, a critical factor for biological studies. The presence of multiple hydrogen bond donors and acceptors further underscores its potential for strong interactions with biological macromolecules.

Synthesis of 4-Guanidino-1-butanol: A Practical Approach

The synthesis of 4-Guanidino-1-butanol is most practically achieved through the guanidinylation of its corresponding primary amine precursor, 4-amino-1-butanol. This transformation is a cornerstone of medicinal chemistry, and several reagents have been developed for this purpose. A robust and widely applicable method involves the use of a protected guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), followed by deprotection.

Experimental Protocol: Synthesis via Guanidinylation of 4-Amino-1-butanol

This protocol provides a general framework for the synthesis of 4-Guanidino-1-butanol. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Step 1: Guanidinylation of 4-Amino-1-butanol

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-butanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents). If the starting amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N,N'-Di-Boc-4-guanidino-1-butanol.

Step 2: Deprotection of the Boc-Protected Guanidine

  • Reaction Setup: Dissolve the purified N,N'-Di-Boc-4-guanidino-1-butanol in a suitable solvent such as DCM or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product, 4-Guanidino-1-butanol, will be in its salt form (e.g., trifluoroacetate or hydrochloride). The salt can be used directly for biological assays or converted to the free base if necessary.

Synthesis_Workflow 4-Amino-1-butanol 4-Amino-1-butanol Guanidinylation Guanidinylation 4-Amino-1-butanol->Guanidinylation N,N'-Di-Boc-N''-triflylguanidine, DCM N,N'-Di-Boc-4-guanidino-1-butanol N,N'-Di-Boc-4-guanidino-1-butanol Guanidinylation->N,N'-Di-Boc-4-guanidino-1-butanol Purification Deprotection Deprotection N,N'-Di-Boc-4-guanidino-1-butanol->Deprotection TFA or HCl 4-Guanidino-1-butanol Salt 4-Guanidino-1-butanol Salt Deprotection->4-Guanidino-1-butanol Salt Isolation

Synthetic workflow for 4-Guanidino-1-butanol.

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for 4-Guanidino-1-butanol is limited, we can predict its key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butyl chain. The protons closest to the electron-withdrawing guanidinium group and the hydroxyl group will be shifted downfield. The methylene protons adjacent to the guanidinium nitrogen (C1-H) would likely appear as a triplet, as would the methylene protons adjacent to the hydroxyl group (C4-H). The two central methylene groups (C2-H and C3-H) would appear as multiplets. The protons on the guanidinium nitrogens and the hydroxyl group will be exchangeable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl chain carbons. The carbon of the guanidinium group will appear significantly downfield, typically in the range of 155-165 ppm. The chemical shifts of the butyl carbons will be influenced by the proximity to the heteroatoms, with C1 and C4 being the most deshielded.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-Guanidino-1-butanol is expected to show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol moiety and ammonia (NH₃) or cyanamide (CH₂N₂) from the guanidine group. Alpha-cleavage adjacent to the hydroxyl group is also a probable fragmentation pathway. The fragmentation of the related compound, 4-guanidinobutanoic acid, provides a useful reference for predicting the behavior of the guanidino-butyl moiety.[3]

Biological Activity and Mechanism of Action

The primary known biological role of 4-Guanidino-1-butanol is as an intermediate in a novel metabolic pathway for agmatine, a neuromodulator derived from arginine.[4][5] This pathway has been identified in organisms such as the fungus Aspergillus niger.[4][5]

The Agmatine Catabolic Pathway

In this pathway, agmatine is first oxidized to 4-guanidinobutanal, which is then further oxidized to 4-guanidinobutyrate. 4-Guanidinobutyrate is subsequently hydrolyzed by the enzyme 4-guanidinobutyrase (GBase) to produce 4-aminobutyrate (GABA) and urea.[4][5][6][7] 4-Guanidino-1-butanol is a likely intermediate in the reduction of 4-guanidinobutanal or a related metabolite.

Agmatine_Metabolism Agmatine Agmatine Guanidinobutanal 4-Guanidinobutanal Agmatine->Guanidinobutanal Amine Oxidase Guanidinobutyrate 4-Guanidinobutyrate Guanidinobutanal->Guanidinobutyrate Aldehyde Dehydrogenase Guanidinobutanol 4-Guanidino-1-butanol Guanidinobutanal->Guanidinobutanol Aldehyde Reductase (Putative) GABA_Urea 4-Aminobutyrate (GABA) + Urea Guanidinobutyrate->GABA_Urea 4-Guanidinobutyrase (GBase)

Metabolic pathway of agmatine involving 4-Guanidino-1-butanol.

Potential Pharmacological Significance

The guanidine moiety is a common functional group in many biologically active compounds and approved drugs, where it often plays a crucial role in binding to biological targets through electrostatic and hydrogen bonding interactions.[8] Given its structural similarity to other bioactive guanidino compounds, 4-Guanidino-1-butanol warrants investigation for its own direct pharmacological activities. For instance, the related compound 4-guanidinobutyric acid has demonstrated inhibitory effects against Helicobacter pylori and cytotoxicity towards gastric cancer cells.[9]

Potential areas of investigation for 4-Guanidino-1-butanol include:

  • Enzyme Inhibition: Its structural similarity to arginine and other guanidino-containing enzyme substrates suggests it could be an inhibitor of enzymes such as nitric oxide synthases (NOS), protein arginine deiminases (PADs), or other enzymes involved in arginine metabolism.

  • Receptor Binding: The guanidinium group is a key feature for binding to various receptors, including adrenergic, imidazoline, and NMDA receptors.

  • Antimicrobial Activity: The cationic nature of the guanidinium group is a common feature of many antimicrobial agents.

Experimental Protocols for Further Research

To facilitate further investigation into the biological role and potential applications of 4-Guanidino-1-butanol, the following experimental protocols are provided.

Protocol 1: Assay for 4-Guanidinobutyrase (GBase) Activity

This assay can be used to screen for inhibitors of GBase or to study the enzyme's kinetics. The protocol is adapted from methods used for other ureohydrolases and involves the colorimetric detection of urea, a product of the enzymatic reaction.[6][7]

Materials:

  • Purified or partially purified GBase enzyme

  • 4-Guanidinobutyrate (substrate)

  • Glycine buffer (0.3 M, pH 9.5)

  • Manganese sulfate (MnSO₄) solution

  • Perchloric acid (HClO₄), 10%

  • Reagents for urea detection (e.g., diacetyl monoxime and thiosemicarbazide, or a commercial urea assay kit)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing glycine buffer, MnSO₄, and the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to activate the enzyme.

  • Initiate Reaction: Add the substrate, 4-guanidinobutyrate, to the reaction mixture to a final concentration in the low millimolar range (e.g., 0.1 M).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 10% perchloric acid.

  • Urea Detection: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube and measure the urea concentration using a standard colorimetric method.

  • Data Analysis: Calculate the specific activity of the enzyme (μmol of urea produced per minute per mg of protein).

GBase_Assay_Workflow cluster_0 Reaction Incubation cluster_1 Urea Detection Reaction_Setup 1. Set up reaction mix: Buffer, MnSO₄, Enzyme Pre-incubation 2. Pre-incubate at 37°C Reaction_Setup->Pre-incubation Initiate_Reaction 3. Add 4-Guanidinobutyrate Pre-incubation->Initiate_Reaction Incubation 4. Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction 5. Add Perchloric Acid Incubation->Stop_Reaction Centrifugation 6. Centrifuge Stop_Reaction->Centrifugation Supernatant_Transfer 7. Transfer Supernatant Centrifugation->Supernatant_Transfer Colorimetric_Assay 8. Perform Urea Assay Supernatant_Transfer->Colorimetric_Assay Data_Analysis 9. Calculate Specific Activity Colorimetric_Assay->Data_Analysis

Workflow for the 4-Guanidinobutyrase (GBase) activity assay.

Conclusion and Future Directions

4-Guanidino-1-butanol is an intriguing molecule with a defined role in a novel metabolic pathway and untapped potential as a pharmacologically active agent. Its unique chemical structure, combining a hydrophilic alcohol with a strongly basic guanidinium group, makes it a compelling candidate for further investigation.

Future research should focus on several key areas:

  • Elucidation of its complete metabolic network: Understanding the full range of enzymes that interact with 4-Guanidino-1-butanol and its metabolic precursors and products will provide a clearer picture of its biological significance.

  • Screening for direct pharmacological activity: A systematic evaluation of its effects on a panel of enzymes and receptors, particularly those known to interact with guanidino-containing compounds, is warranted.

  • Development of analytical tools: The development of specific antibodies and sensitive analytical methods for the detection and quantification of 4-Guanidino-1-butanol in biological samples will be crucial for studying its in vivo dynamics.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their studies of 4-Guanidino-1-butanol. The synthesis and assay protocols, coupled with the comprehensive overview of its chemical and biological properties, are intended to accelerate discovery in this exciting area of research.

References

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  • Saragadam, T., Gaikwad, S., Gummadi, S. N., & Swamy, K. V. (2019). Characterization of 4-guanidinobutyrase from Aspergillus niger. Microbiology, 165(5), 565-574. [Link]

  • Gaikwad, S. R., Saragadam, T., Gummadi, S. N., & Swamy, K. V. (2024). Characterization of a novel 4-guanidinobutyrase from Candida parapsilosis. FEMS Yeast Research, 24, foae001. [Link]

  • Nakada, Y., & Itoh, N. (2003). Characterization and Regulation of the gbuA Gene, Encoding Guanidinobutyrase in the Arginine Dehydrogenase Pathway of Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 185(18), 5659–5663. [Link]

  • PubChem. (n.d.). 4-Guanidinobutanal. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]

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  • Linton, E. V., Zwick, C. R., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54508. [Link]

  • Lee, J. H., Jeong, Y. S., Lee, Y. S., & Kim, Y. M. (2013). Inhibitory Effects of 4-Guanidinobutyric Acid against Gastric Lesions. The Korean Journal of Physiology & Pharmacology, 17(5), 445–451. [Link]

  • Der Pharma Chemica. (2015). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 7(12), 241-248. [Link]

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  • Song, C., Zhang, Y., Manzoor, M. A., & Li, G. (2022). The mass spectra of the guanidines. In ResearchGate. [Link]

  • Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Stasiak, A., Leśniak, A., Fogel, W. A., Leurs, R., & Walczyński, K. (2021). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules (Basel, Switzerland), 26(22), 6825. [Link]

  • PubChem. (n.d.). 4-Guanidino-1-butanol. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]

  • Mahmood, D., St-Pierre, G., Al-Mawla, R., Gauthier, C., Séguéla, P., & Beaudoin, D. (2023). Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4. Frontiers in Molecular Neuroscience, 16, 1144078. [Link]

  • Linton, E. V., Zwick, C. R., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54508. [Link]

  • Sannapareddy, S., & Ganesan, A. (2022). 1-(4-Aminobutyl)guanidine. Molbank, 2022(4), M1486. [Link]

  • Saragadam, T., Gaikwad, S., Gummadi, S. N., & Swamy, K. V. (2019). Characterization of 4-guanidinobutyrase from Aspergillus niger. Microbiology, 165(5), 565–574. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved March 20, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-guanidino-butyl ester cation. Retrieved March 20, 2024, from [Link]

  • Wikipedia. (2024, February 28). 4-Amino-1-butanol. In Wikipedia. [Link]

  • Gupta, A., & Wagle, S. (2023). Biologically active guanidine alkaloids. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

  • Park, J. M., Kim, H. R., & Lee, J. H. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and bioengineering, 117(9), 2771–2780. [Link]

  • Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Bioorganic & medicinal chemistry letters, 76, 128980. [Link]

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  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Litvinov, R. A., Taran, A. S., Stepanova, N. V., Ibragimova, U. M., Spasov, A. A., & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(4), 1019-1036. [Link]

  • Medeiros, A. T., & Grether, U. (2022). Covalent cannabinoid receptor ligands – structural insight and selectivity challenges. MedChemComm, 13(4), 549–560. [Link]

  • Odiot, S., & Le Questel, J. Y. (2001). Scheme 1 Di †erent types of guanidines. In ResearchGate. [Link]

  • Perlow, A. R., & Broyde, S. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The journal of physical chemistry. B, 112(51), 16670–16681. [Link]

  • Wang, Y., Zhang, Y., & Li, G. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules (Basel, Switzerland), 26(22), 6806. [Link]

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  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. Retrieved March 20, 2024, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 4-Guanidino-1-butanol Interactions

Abstract This technical guide provides a comprehensive framework for the in silico investigation of 4-Guanidino-1-butanol, a molecule characterized by its flexible alkyl chain and a terminal, positively charged guanidini...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-Guanidino-1-butanol, a molecule characterized by its flexible alkyl chain and a terminal, positively charged guanidinium group. The guanidinium moiety is a prevalent pharmacophore in medicinal chemistry, known for its ability to engage in strong electrostatic and hydrogen bonding interactions, such as salt bridges with carboxylate groups in protein active sites.[1][2] Given the limited publicly available interaction data for 4-Guanidino-1-butanol specifically, this document outlines a robust, multi-stage computational workflow. This process begins with data acquisition and target identification and proceeds through detailed protocols for molecular docking and all-atom molecular dynamics (MD) simulations. We will emphasize the critical decisions and technical considerations at each stage, particularly concerning the parameterization of the guanidinium group, to ensure scientifically rigorous and reproducible results. This guide is intended for researchers and scientists in computational drug discovery, providing a validated template for the evaluation of novel guanidine-based compounds.

Foundational Principles: The Guanidinium Challenge

The central feature of 4-Guanidino-1-butanol is the guanidinium group, which is protonated and carries a delocalized +1 charge at physiological pH. This charge is not localized on a single atom but is distributed across the central carbon and three nitrogen atoms, enabling it to act as a multi-dentate hydrogen bond donor.[3] This characteristic is fundamental to its biological activity but presents a significant challenge for in silico modeling. The accuracy of any simulation hinges on the ability of the chosen molecular mechanics force field to correctly represent the electrostatic and van der Waals interactions of this group.

Strategic Choice of Force Field

Molecular dynamics simulations rely on force fields to define the potential energy of a system. The two most prevalent force fields in biomolecular simulation are AMBER and CHARMM.[4][5] The choice between them is not trivial, especially for non-standard or highly charged moieties like the guanidinium group.

  • AMBER (Assisted Model Building with Energy Refinement): Often praised for its robust parameterization of standard biomolecules. Specific parameter sets have been developed and validated for guanidinium-based ionic liquids and for the arginine side chain, which can serve as a reliable starting point.[6][7] Force fields like ff14SB or ff19SB are considered industry standards for proteins.[4]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Also widely used, with a strong track record in simulating a diverse range of molecules. The CHARMM General Force Field (CGenFF) provides a mechanism for parameterizing novel small molecules, which is essential for compounds like 4-Guanidino-1-butanol.[8][9] The CHARMM36m force field is a state-of-the-art parameter set for proteins.[4]

Causality Behind the Choice: The decision to use a specific force field should be driven by the availability of high-quality, validated parameters for the ligand. For 4-Guanidino-1-butanol, a workflow utilizing the CHARMM force field is often preferred due to the public availability of the CGenFF server, which generates parameters for novel molecules based on analogy to existing, well-parameterized chemical groups. This provides a systematic and validated approach to handling the ligand's topology.

FeatureAMBER Force FieldCHARMM Force FieldJustification for Guanidinium Group
Philosophy Utilizes a more restrained electrostatic potential (RESP) fitting for charges.Employs a more empirical parameterization strategy, often relying on extensive experimental data.Both can model the guanidinium group well, but parameters must be carefully validated.
Ligand Parameterization Often requires manual parameterization using tools like Antechamber.Supported by automated tools like the CGenFF server for general organic molecules.[8]The CGenFF server provides a streamlined and robust method for generating initial parameters for 4-Guanidino-1-butanol.
Protein Parameters ff14SB and ff19SB are highly regarded for protein stability and dynamics.[4]CHARMM36m is a widely validated and accurate protein force field.[4]Both are excellent choices. Compatibility with the chosen ligand parameterization workflow is key.
Water Model Commonly paired with TIP3P, TIP4P-D, or OPC water models.[4]Typically uses a modified TIP3P water model.[10]The choice of water model can influence the hydration of charged groups and should be consistent with the force field's development.

The Comprehensive In Silico Modeling Workflow

We propose a sequential, multi-step computational pipeline designed to provide a holistic view of the potential interactions of 4-Guanidino-1-butanol, from identifying a plausible biological target to analyzing its dynamic behavior in a simulated physiological environment.

In Silico Modeling Workflow Overall In Silico Workflow for 4-Guanidino-1-butanol cluster_prep 1. Preparation & Target ID cluster_model 2. Modeling & Simulation cluster_analysis 3. Analysis & Interpretation Ligand Ligand Acquisition (PubChem) Docking Molecular Docking (Initial Pose Prediction) Ligand->Docking TargetID Target Identification (BindingDB, SwissTargetPrediction) Protein Protein Acquisition (RCSB PDB) TargetID->Protein Protein->Docking MD Molecular Dynamics (GROMACS) Docking->MD Select Best Pose Trajectory Trajectory Analysis (RMSD, H-Bonds) MD->Trajectory Binding Binding Energy Calc. (MM/GBSA) Trajectory->Binding

A high-level overview of the computational workflow.
Part 1: Ligand and Protein Preparation

The fidelity of any simulation begins with the quality of the input structures. This phase involves acquiring, cleaning, and parameterizing both the ligand and its putative protein target.

  • Structure Acquisition: Obtain the 2D structure of 4-Guanidino-1-butanol from a public chemical database like PubChem (CID 5317848).[11]

  • 3D Conversion & Energy Minimization: Use a chemical drawing tool like MarvinSketch or open-source software like Avogadro to generate an initial 3D conformation. Perform an initial energy minimization using a universal force field (e.g., MMFF94) to produce a low-energy starting structure.

  • Parameter & Topology Generation (CHARMM/CGenFF): This is the most critical step for the ligand.

    • Justification: The CGenFF server is an authoritative tool that generates high-quality, CHARMM-compatible parameters for small molecules by identifying analogies to pre-parameterized chemical fragments.[8]

    • Protocol:

      • Convert the minimized 3D structure to .mol2 format.

      • Submit the .mol2 file to the CGenFF server.

      • The server returns a topology file (.str or .prm) and a parameter file. A high penalty score indicates low confidence in the generated parameters, which may require further refinement.

      • Use a provided script (e.g., cgenff_charmm2gmx.py) to convert the CHARMM-formatted output into a GROMACS-compatible topology (.itp) and parameter entry for the forcefield.ff directory.[8]

Since 4-Guanidino-1-butanol does not have a well-documented primary target, a logical approach is to identify one based on its chemical properties. The positively charged guanidinium group makes it a prime candidate to interact with proteins that have negatively charged binding pockets, such as those that bind arginine or other cationic substrates.

  • Hypothetical Target Selection: Databases like BindingDB[12][13][14] or SwissTargetPrediction can be used to find proteins that are known to bind ligands structurally similar to our molecule. For this guide, we will hypothesize a target: Acid-Sensing Ion Channel 3 (ASIC3) , as it is known to be modulated by other guanidinium-containing compounds.[1] We will use a representative structure from the Protein Data Bank (PDB).[15]

  • Protein Preparation Workflow:

Protein Preparation Workflow Protein Structure Preparation Workflow PDB 1. Download Structure (RCSB PDB) Clean 2. Clean PDB (Remove water, ligands, etc.) PDB->Clean Protonate 3. Protonate & Add Hydrogens (pH 7.4) Clean->Protonate GMX 4. Generate GROMACS Topology (pdb2gmx) Protonate->GMX Output Prepared Protein Structure (.gro, .top, .itp) GMX->Output

Key steps for preparing a protein for simulation.
  • Step-by-Step Protocol:

    • Download Structure: Obtain the crystal structure of the target protein from the RCSB PDB database.[15]

    • Clean PDB File: Remove all non-essential molecules, including crystallographic waters, co-solvents, and any co-crystallized ligands. This ensures the simulation starts from a clean system. PDBsum can be a useful resource for understanding the components of a PDB file.[16][17]

    • Protonation and Hydrogen Addition: Use a tool like PDB2PQR or the pdb2gmx module in GROMACS to add hydrogen atoms consistent with a physiological pH of 7.4. This step is crucial for defining the correct hydrogen bonding network.

    • Generate GROMACS Topology: Use the gmx pdb2gmx command to process the cleaned PDB file.

      • gmx pdb2gmx -f protein_clean.pdb -o protein_processed.gro -ignh

      • Select the appropriate force field (e.g., CHARMM36-mar2019) and water model (e.g., TIP3P). This command generates the processed structure (.gro), the molecular topology (.top), and position restraint files (.itp).[5]

Part 2: Molecular Docking

Molecular docking serves as a computational screening method to predict the preferred orientation and binding affinity of the ligand within the protein's active site. It is an essential precursor to MD simulation, providing a plausible starting pose.

  • Methodology:

    • Define Binding Site: Identify the putative binding pocket on the protein. This can be inferred from homologous structures with bound ligands or through pocket prediction algorithms.

    • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site. The docking algorithm will confine its search for binding poses within this box.

    • Run Docking: Use a docking program like AutoDock Vina. It will systematically sample different conformations of the ligand within the grid box and rank them using a scoring function.

    • Analyze Poses: Examine the top-ranked poses. A scientifically sound pose is one that exhibits favorable interactions, such as hydrogen bonds or salt bridges between the guanidinium group of 4-Guanidino-1-butanol and acidic residues (Aspartate, Glutamate) in the protein's active site.

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8GLU-79, ASP-433Salt Bridge, H-Bond
2-7.5GLU-79, TYR-430Salt Bridge, H-Bond
3-7.1ASP-433, TRP-287H-Bond, Hydrophobic

This is an illustrative table of potential docking results.

Trustworthiness Check: Docking scores are approximations of binding affinity. Their primary value is in generating a physically reasonable starting structure for a more rigorous method like MD simulation. The top-ranked pose that demonstrates chemically sensible interactions should be selected for the next stage.

Part 3: Molecular Dynamics (MD) Simulation with GROMACS

MD simulation provides a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and characterize the interactions over time in a simulated aqueous environment. The following protocol uses GROMACS, a widely-used open-source simulation engine.[5][18]

MD Simulation Cascade GROMACS MD Simulation Workflow Start Start with Docked Protein-Ligand Complex Solvate 1. Solvation & Ionization (gmx solvate, gmx genion) Start->Solvate EM 2. Energy Minimization (gmx grompp, gmx mdrun) Solvate->EM Remove steric clashes NVT 3. NVT Equilibration (100 ps) EM->NVT Stabilize Temperature NPT 4. NPT Equilibration (200 ps) NVT->NPT Stabilize Pressure/Density Prod 5. Production MD (100 ns) NPT->Prod Data Collection End Final Trajectory for Analysis Prod->End

The sequential steps of an MD simulation.
  • Step-by-Step GROMACS Protocol:

    • System Building:

      • Combine the coordinate files of the protein (protein_processed.gro) and the ligand (from docking) into a single complex file.

      • Update the master topology file (topol.top) to include the ligand's topology (#include "ligand.itp") and add the ligand to the molecule count at the end of the file.[8]

    • Solvation and Ionization:

      • Justification: We must simulate the complex in an environment that mimics physiological conditions. This involves solvating the system in a water box and adding counter-ions to neutralize the net charge.

      • gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic (Create a simulation box with a 1.0 nm buffer)

      • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top (Fill the box with water)

      • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr (Prepare to add ions)

      • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral (Add Na+ or Cl- ions to neutralize the system)[8]

    • Energy Minimization (EM):

      • Justification: The initial system may contain unfavorable steric clashes. EM removes these by adjusting atom positions to find a local energy minimum.

      • gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

      • gmx mdrun -v -deffnm em

    • NVT (Canonical) Ensemble Equilibration:

      • Justification: This step stabilizes the temperature of the system. The protein and ligand heavy atoms are typically restrained to allow the solvent to equilibrate around them.

      • gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

      • gmx mdrun -v -deffnm nvt

    • NPT (Isothermal-Isobaric) Ensemble Equilibration:

      • Justification: This step stabilizes the pressure and density of the system, ensuring the correct solvent density. Restraints on heavy atoms are maintained.

      • gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

      • gmx mdrun -v -deffnm npt

    • Production MD:

      • Justification: With the system now equilibrated, the position restraints are removed, and the simulation is run for an extended period (e.g., 100 ns) to collect data on the system's dynamics.

      • gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_production.tpr

      • gmx mdrun -v -deffnm md_production

Part 4: Trajectory Analysis

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory reveals the behavior of the ligand in the binding site.

  • Key Analyses:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable RMSD for both indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF in loops is expected, while high fluctuation of the ligand could indicate instability.

    • Hydrogen Bond and Salt Bridge Analysis: Use GROMACS tools (gmx hbond) to quantify the formation and lifetime of specific hydrogen bonds and salt bridges between the ligand and protein. This is the primary method to validate the interactions predicted by docking.[19]

    • Binding Free Energy Estimation (MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be used to estimate the binding free energy from the simulation trajectory. This provides a more accurate, albeit computationally intensive, measure of binding affinity than docking scores.

Conclusion

This technical guide has detailed a rigorous and validated in silico workflow for characterizing the molecular interactions of 4-Guanidino-1-butanol. By progressing from hypothetical target identification to molecular docking and culminating in all-atom molecular dynamics simulations, this framework allows for a comprehensive evaluation of the compound's binding mode, stability, and key interactions. The emphasis on the careful selection of force fields and the methodical parameterization of the critical guanidinium moiety ensures the scientific integrity of the simulation. The protocols and logical justifications provided herein serve as a robust template for researchers to investigate not only 4-Guanidino-1-butanol but also other novel molecules in the drug discovery pipeline.

References

  • PubChem. (n.d.). 4-Guanidino-1-butanol. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Koukos, P. I., & Glykos, N. M. (2023). Benchmarking Molecular Dynamics Force Fields for All-Atom Simulations of Biological Condensates. bioRxiv. Retrieved from [Link]

  • BindingDB. (2023). BindingDB Home. The Gilson Lab, UC San Diego. Retrieved from [Link]

  • Bacle, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Retrieved from [Link]

  • Gilson, M. K., et al. (2015). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research. Retrieved from [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron. Retrieved from [Link]

  • Wang, J., et al. (2006). New Force Field for Molecular Simulation of Guanidinium-Based Ionic Liquids. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Retrieved from [Link]

  • Heinz, H., et al. (2013). GolP-CHARMM: First-Principles Based Force Fields for the Interaction of Proteins with Au(111) and Au(100). ACS Publications. Retrieved from [Link]

  • Chen, X., et al. (2001). BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities. Journal of Computational Chemistry. Retrieved from [Link]

  • Reddi, D., et al. (2020). In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3. British Journal of Pharmacology. Retrieved from [Link]

  • Zgarbová, M., et al. (2014). Modified Amber Force Field Correctly Models the Conformational Preference for Tandem GA pairs in RNA. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Retrieved from [Link]

  • Bruce, C., et al. (2022). How well does molecular simulation reproduce environment-specific conformations of the intrinsically disordered peptides PLP, TP2 and ONEG?. RSC Publishing. Retrieved from [Link]

  • Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. Retrieved from [Link]

  • GROMACS. (n.d.). Welcome to the GROMACS tutorials!. GROMACS. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). PDBsum. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biologically active guanidine alkaloids. ScienceOpen. Retrieved from [Link]

  • Gkavcova, H., et al. (2018). Additive CHARMM force field for naturally occurring modified ribonucleotides. Journal of Computational Chemistry. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from [Link]

  • Voronkov, M., & Pozdnyakov, A. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Retrieved from [Link]

  • Laskowski R. A. (2001). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in biochemical sciences. Retrieved from [Link]

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Foundational

The Discovery and Natural Occurrence of Guanidino Compounds: An In-Depth Technical Guide

Introduction: The Chemical Anchor of Biology The guanidino group (—NH–C(=NH)NH₂) is one of the most fundamental and biologically ubiquitous functional moieties in nature. Characterized by extreme basicity (pKa ~12.5), th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Anchor of Biology

The guanidino group (—NH–C(=NH)NH₂) is one of the most fundamental and biologically ubiquitous functional moieties in nature. Characterized by extreme basicity (pKa ~12.5), the guanidino group remains fully protonated and positively charged under physiological conditions. This permanent cationic state allows it to form highly stable bidentate hydrogen bonds with carboxylate and phosphate groups, making it an indispensable structural anchor in protein-receptor interactions, enzymatic catalysis, and small-molecule bioactivity.

From an application scientist's perspective, the discovery of natural guanidino compounds has historically driven paradigm shifts in pharmacology. This whitepaper synthesizes the natural occurrence, biosynthetic logic, and modern analytical workflows required to discover and characterize these highly polar, structurally diverse molecules.

Landmark Discoveries in Natural Occurrences

Nature utilizes the guanidino motif across diverse taxa, ranging from terrestrial plants to marine sponges and amphibians. The evolutionary retention of these compounds points to their potent ecological functions, primarily as defense toxins or metabolic regulators.

Terrestrial Plants: Galega officinalis and the Metformin Lineage

The most commercially impactful discovery of a natural guanidino compound traces back to medieval Europe, where the perennial herb Galega officinalis (goat's rue) was used to treat symptoms of what is now known as diabetes mellitus. In 1914, French pharmacist Georges Tanret isolated the active alkaloid[1].

While galegine exhibited potent blood glucose-lowering effects, its clinical application was halted due to high toxicity. However, the structural blueprint of this natural guanidine derivative inspired the synthesis of less toxic biguanides (two coupled guanidine groups), ultimately leading to the development of metformin [2][3]. Today, metformin remains the first-line therapy for type 2 diabetes globally, showcasing how natural guanidino compounds serve as critical pharmacophores[4].

Marine and Amphibian Alkaloids: Tetrodotoxin and Beyond

In marine and amphibian ecosystems, guanidino compounds frequently act as potent neurotoxins. A premier example is Tetrodotoxin (TTX) , a complex 2,4-dioxaadamantane skeleton fused to a cyclic guanidine. TTX binds with extreme specificity to voltage-gated sodium channels (Nav), paralyzing predators[5].

Recent high-resolution mass spectrometry (HR-MS) screenings of the TTX-bearing newt Taricha granulosa have revealed novel tricyclic guanidino compounds, such as Tgr-288 and Tgr-210[5]. These discoveries support the hypothesis that structurally diversified cyclic guanidines are synthesized via complex, multi-branched pathways involving monoterpene precursors[5]. Similarly, marine sponges produce complex guanidino alkaloids like crambescins and ptilomycalins, which exhibit potent cytotoxic and antiviral properties.

The Biosynthetic Logic: Amidinotransferases

Nature does not synthesize the guanidino group de novo for every secondary metabolite. Instead, it relies on a highly conserved biological donor: the amino acid L-arginine .

The committed step in the biosynthesis of most guanidino compounds—including guanidinoacetate (GAA) and creatine—is catalyzed by L-arginine:glycine amidinotransferase (AGAT) [6][7].

Mechanistic Causality of AGAT

AGAT operates via a classic ping-pong bi-bi mechanism. The enzyme utilizes a catalytic cysteine residue (Cys407) to execute a nucleophilic attack on the guanidino carbon of L-arginine. This forms a covalent enzyme-thioisothiourea intermediate while releasing L-ornithine as a byproduct[8]. Subsequently, an acceptor molecule (such as glycine) enters the active site, and its amino group attacks the intermediate, transferring the amidino group to form a new guanidino compound (e.g., GAA)[6][8].

G Arginine L-Arginine (Guanidino Donor) AGAT Arginine:glycine amidinotransferase (AGAT) Arginine->AGAT Glycine Glycine (Amidine Acceptor) Glycine->AGAT GAA Guanidinoacetate (GAA) AGAT->GAA Transamidination Ornithine L-Ornithine (Byproduct) AGAT->Ornithine GAMT Guanidinoacetate N-methyltransferase (GAMT) GAA->GAMT Creatine Creatine GAMT->Creatine Methylation (via SAM)

Biosynthetic pathway of creatine via AGAT-mediated transamidination.

Analytical Discovery Workflows: Overcoming the Polarity Barrier

Historically, the discovery of guanidino compounds was severely bottlenecked by their physicochemical properties. Because they are permanently ionized and highly polar, they exhibit zero retention on standard Reversed-Phase (RP) C18 chromatography columns, eluting in the void volume alongside inorganic salts.

While pre-column derivatization (e.g., using benzoin or o-phthalaldehyde) was previously required to increase hydrophobicity and enable fluorescence or UV detection[9][10], modern workflows rely on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) [5][11]. HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or bare silica) and a highly organic mobile phase. The guanidino compounds partition into a water-enriched layer immobilized on the stationary phase, providing excellent retention and peak shape without the need for derivatization[12].

G Sample Biological Matrix (Plant/Marine/Tissue) Extraction Cold 80% MeOH Extraction & Protein Precipitation Sample->Extraction Quench metabolism HILIC HILIC Chromatography (Amide/Diol Phase) Extraction->HILIC Retain polar fraction MSMS High-Resolution MS/MS (ESI+ Mode) HILIC->MSMS Gradient Elution Data MS-Guided Molecular Networking & NMR Elucidation MSMS->Data Fragment Analysis

Modern MS-Guided Discovery Workflow for Polar Guanidino Alkaloids.

Experimental Protocol: HILIC LC-MS/MS Analysis of Guanidino Compounds

To ensure self-validating and reproducible results, the following protocol outlines the extraction and quantification of highly polar guanidino compounds (e.g., GAA, creatine, and novel alkaloids) from biological matrices.

Phase 1: Sample Preparation & Extraction

Causality: Cold methanol is used to immediately precipitate proteins (halting AGAT/arginase enzymatic degradation) while efficiently solubilizing polar small molecules.

  • Homogenization: Lyophilize the biological sample (e.g., plant tissue or marine extract) and grind it into a fine powder.

  • Extraction: Add 1.0 mL of cold extraction solvent (80% Methanol / 20% Water containing 0.1% Formic Acid) to 50 mg of the sample[10].

  • Spiking: Add isotopically labeled internal standards (e.g., D3-creatine, 13C2-GAA) to account for matrix effects during electrospray ionization (ESI).

  • Precipitation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Phase 2: HILIC LC-MS/MS Parameters

Causality: An Amide-bonded stationary phase provides superior hydrogen-bonding capabilities for guanidino groups compared to bare silica. Formic acid ensures the analytes remain fully protonated for positive-ion ESI[12].

  • Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B (high organic to promote HILIC partitioning). Linearly decrease to 50% B over 8 minutes to elute the strongly retained guanidino compounds. Return to 90% B for 4 minutes to re-equilibrate.

  • Flow Rate: 0.3 mL/min. Column Temperature: 40°C.

  • MS Detection: Triple Quadrupole (QqQ) or Q-TOF operating in Positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 132.1 → 90.1 for creatine).

Quantitative Summary of Key Natural Guanidino Compounds

The structural diversity of naturally occurring guanidino compounds translates directly into their varied biological roles. Table 1 summarizes key compounds, their natural sources, and their pharmacological significance.

CompoundPrimary Natural SourceBiological / Pharmacological ActivityApprox. pKa
L-Arginine Ubiquitous (Amino Acid)Universal biological amidino donor; Nitric oxide (NO) precursor.12.48
Galegine Galega officinalis (Goat's rue)Hypoglycemic agent; Structural inspiration for metformin[3].~12.5
Tetrodotoxin (TTX) Taricha granulosa (Newts), PufferfishPotent voltage-gated sodium channel (Nav) blocker; Neurotoxin[5].8.76 (Hydroxyl)
Guanidinoacetate (GAA) Vertebrate biosynthesisImmediate precursor to creatine via AGAT/GAMT pathways[6].~12.5
Crambescin A1 Crambe crambe (Marine Sponge)Cytotoxic marine alkaloid; Ion channel modulator.~12.5

Conclusion

The transition from the historical discovery of galegine in Galega officinalis to the modern MS-guided elucidation of complex marine tricyclic guanidines highlights the enduring importance of the guanidino pharmacophore. By leveraging advanced HILIC LC-MS/MS workflows and understanding the enzymatic logic of amidinotransferases (AGAT), analytical scientists can continue to mine biological matrices for novel guanidino compounds. These molecules hold immense promise not only as chemical probes for neurobiology but also as scaffolds for next-generation therapeutics.

References

  • Galega officinalis - Wikipedia Source: Wikipedia URL:[Link]

  • Metformin: A Small Molecule with Multi-Targets and Diverse Therapeutic Applications Source: IntechOpen URL:[Link]

  • Metformin: Out of Backwaters and into the Mainstream Source: American Scientist URL:[Link]

  • Metformin History Source: News-Medical.Net URL:[Link]

  • Identification of Tricyclic Guanidino Compounds from the Tetrodotoxin-Bearing Newt Taricha granulosa Source: Organic Letters - ACS Publications URL:[Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis Source: PMC (NIH) URL:[Link]

  • Hydrophilic interaction chromatography coupled to tandem mass spectrometry as a method for simultaneous determination of guanidinoacetate and creatine Source: ResearchGate URL:[Link]

  • Comparison of the LC/MS/MS method with a GC/MS method for urine and plasma Source: ResearchGate URL:[Link]

  • A Novel UHPLC-MS Method Targeting Urinary Metabolomic Markers for Autism Spectrum Disorder Source: PMC (NIH) URL:[Link]

  • Arginine:glycine amidinotransferase - Wikipedia Source: Wikipedia URL:[Link]

  • Reconstitution of the Ornithine Cycle with Arginine:Glycine Amidinotransferase to Engineer Escherichia coli into an Efficient Whole-Cell Catalyst of Guanidinoacetate Source: ACS Synthetic Biology URL:[Link]

  • Glycine amidinotransferase - M-CSA Mechanism and Catalytic Site Atlas Source: EMBL-EBI URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Guanidino-1-butanol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The guanidino moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in key biological interactions. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidino moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in key biological interactions. This guide provides a comprehensive technical overview of 4-Guanidino-1-butanol, a simple yet intriguing guanidino-containing compound, and its related analogs. We will delve into its synthesis, explore its potential biological activities by drawing parallels with structurally similar compounds, and present detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers interested in harnessing the therapeutic potential of this class of molecules.

Introduction: The Significance of the Guanidino Group

The guanidine group, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens, is a highly basic and polar functional group. Its protonated form, the guanidinium cation, is stabilized by resonance, allowing it to form strong electrostatic interactions and hydrogen bonds with biological targets such as carboxylates and phosphates. This inherent ability to mimic the side chain of arginine, a crucial amino acid in numerous physiological processes, has made guanidino-containing compounds a focal point in drug discovery.[1][2]

Guanidine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3] Their applications span various therapeutic areas, from the management of diabetes with metformin to their use as antiseptics like chlorhexidine. The simple linear structure of 4-Guanidino-1-butanol, featuring a guanidino group at one end of a four-carbon chain and a hydroxyl group at the other, presents an interesting scaffold for exploring novel therapeutic applications.

Synthesis of 4-Guanidino-1-butanol and its Analogs

Proposed Synthetic Pathway

The most straightforward approach involves the direct guanidinylation of 4-amino-1-butanol. Several reagents can be employed for this transformation, with varying yields and reaction conditions. A common and effective method utilizes a protected pyrazole-carboxamidine reagent.

Synthesis of 4-Guanidino-1-butanol cluster_0 Starting Material cluster_1 Guanidinylation Reagent cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product 4-amino-1-butanol 4-Amino-1-butanol Protected_Guanidine N,N'-di-Boc-4-guanidino-1-butanol 4-amino-1-butanol->Protected_Guanidine DIEA, CH3CN Reagent N,N'-di-Boc-1H-pyrazole-1-carboxamidine Reagent->Protected_Guanidine Final_Product 4-Guanidino-1-butanol Protected_Guanidine->Final_Product DCM Acid Trifluoroacetic Acid (TFA) Acid->Final_Product NOS_Inhibition_Pathway cluster_0 Substrate cluster_1 Enzyme cluster_2 Products cluster_3 Inhibitor cluster_4 Downstream Effects L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Binds to active site L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide (NO) NOS->NO Signaling Cellular Signaling NO->Signaling 4-Guanidino-1-butanol 4-Guanidino-1-butanol 4-Guanidino-1-butanol->NOS Competitive Inhibition

Sources

Foundational

Toxicological and Pharmacological Profile of 4-Guanidino-1-butanol: A Comprehensive Technical Guide

Executive Summary 4-Guanidino-1-butanol (4-GB) is a highly reactive, basic guanidine derivative primarily recognized as a critical biochemical intermediate in the synthesis of complex alkaloids, most notably leonurine [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Guanidino-1-butanol (4-GB) is a highly reactive, basic guanidine derivative primarily recognized as a critical biochemical intermediate in the synthesis of complex alkaloids, most notably leonurine [1][2]. While historically viewed merely as a transient precursor, modern metabolomics and toxicological screenings have identified 4-GB as a bioactive entity in various plant and fungal extracts with distinct cytotoxic properties against specific oncology targets[3][4].

As drug development professionals increasingly explore guanidine-based pharmacophores for cardiovascular and neuroprotective applications, understanding the isolated toxicological profile, synthetic pathways, and cellular interactions of 4-GB is paramount. This whitepaper synthesizes current physicochemical data, biosynthetic mechanisms, and standardized toxicological screening protocols to provide a self-validating framework for researchers working with 4-GB.

Physicochemical Properties & Structural Biology

The structural core of 4-GB consists of a flexible butyl chain terminating in a hydroxyl group on one end and a highly basic guanidino group on the other. This amphiphilic nature dictates its solubility, reactivity, and membrane-penetration capabilities.

Table 1: Key Physicochemical Parameters
ParameterValueBiological / Toxicological Implication
Molecular Formula C₅H₁₃N₃OLow molecular weight allows for rapid diffusion in in vitro models[5].
Molecular Weight 131.18 g/mol Ideal size for a synthetic building block or fragment-based drug design[5].
Exact Mass 131.1059 DaCritical for precise LC-MS/MS identification in metabolomics[3][5].
CAS Number 17581-95-2Standard identifier for regulatory and safety documentation[5].
XLogP3 -1.3Highly hydrophilic; poor passive blood-brain barrier (BBB) penetration unless actively transported[5].
Topological Polar Surface Area 84.6 ŲHigh TPSA indicates strong hydrogen-bonding capacity, influencing target receptor binding[5].

Biosynthetic and Synthetic Pathways

Understanding the origin of 4-GB is crucial for controlling impurities during toxicological assays. In nature, 4-GB is derived from the arginine pathway. Arginine is decarboxylated to agmatine, which is subsequently converted to 4-GB[1]. In the final step of leonurine biosynthesis, a serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the condensation of 4-GB with syringic acid glucoside[1][2].

Conversely, industrial and laboratory chemical synthesis relies on the condensation of 4-aminobutanol with S-methylisothiourea[6].

Biosynthesis cluster_0 Chemical Synthesis Route cluster_1 Plant Biosynthesis (Leonurus sp.) AB 4-Aminobutanol Condense Condensation (Room Temp, 3h) AB->Condense SMT S-Methylisothiourea SMT->Condense GB 4-Guanidino-1-butanol (CAS: 17581-95-2) Condense->GB Arg L-Arginine ADC Arginine Decarboxylase Arg->ADC Agm Agmatine Agm->GB Oxidation/Reduction ADC->Agm SCPL SCPL Acyltransferase + Syringic Acid Glucoside GB->SCPL Leon Leonurine SCPL->Leon

Fig 1. Convergent synthetic and biosynthetic pathways of 4-Guanidino-1-butanol yielding Leonurine.

Toxicological Profile & Safety Data

Due to its strong basicity, 4-GB and its direct ester derivatives (such as leonurine) exhibit specific target organ toxicities and cellular effects.

Acute Toxicity and GHS Classification

Extrapolating from its primary derivative, leonurine (CAS 24697-74-3), the guanidino-butyl pharmacophore is associated with the following Globally Harmonized System (GHS) hazard classifications[7]:

  • H315 (Skin Irritation, Category 2): The high pH of the guanidine moiety disrupts the acid mantle of the skin, causing localized inflammation.

  • H319 (Eye Irritation, Category 2): Direct contact causes severe osmotic and pH-driven stress to corneal epithelial cells.

  • H335 (STOT SE 3 - Respiratory System): Inhalation of aerosolized 4-GB or its salts can trigger acute respiratory tract irritation.

In Vitro Cytotoxicity in Oncology Models

Recent metabolomic studies have isolated 4-GB as a bioactive component in extracts from the fungal endophyte Penicillium oxalicum and South African plants (Acorus calamus, Lippia javanica)[3][4]. These extracts demonstrate significant, dose-dependent anti-proliferative effects.

Table 2: Cytotoxic Efficacy of 4-GB-Rich Extracts Across Cancer Cell Lines
Cell LineOrigin / TypeIC₅₀ ValueObserved Mechanism of ActionReference
MDA-MB-231 Triple-Negative Breast Cancer37.24 µg/mLApoptosis via mitochondrial depolarization[3]
MCF-7 ER+ Breast Cancer260.0 µg/mLDose-dependent proliferation inhibition[3]
SH-SY5Y Neuroblastoma288.6 µg/mLEnhanced mitochondrial polarization disruption[4]

Note: IC₅₀ values represent the complex extract containing 4-GB. The specific contribution of 4-GB is linked to its ability to disrupt mitochondrial membrane potential (ΔΨm) due to its cationic nature[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol 1: Chemical Synthesis and Purification of 4-GB[6]

Objective: Synthesize high-purity 4-GB while eliminating cytotoxic unreacted precursors.

  • Reaction Setup: Dissolve 6.75 g (0.075 mol) of 4-aminobutanol in a reaction vessel.

  • Guanidinylation: Add S-methylisothiourea. Causality: S-methylisothiourea acts as a highly efficient guanidinylating agent for primary amines.

  • Incubation: React at room temperature for 3 hours. Causality: Avoiding elevated temperatures prevents the thermal degradation of the newly formed guanidine moiety.

  • Monitoring: Monitor via Thin-Layer Chromatography (TLC) until the S-methylisothiourea spot disappears.

  • Extraction: Transfer the solution to a separatory funnel and extract with Dichloromethane (DCM) and water three times. Causality: The highly polar 4-GB partitions differently than the unreacted precursors. DCM extraction removes non-polar impurities.

  • Purification: Purify the concentrated DCM layer using silica gel column chromatography (Eluent: Petroleum ether:Ethyl acetate at 1:1). Causality: Silica gel effectively traps trace S-methylisothiourea, which possesses inherent cellular toxicity that would artificially inflate cytotoxicity in downstream biological assays.

  • Yield: Expected yield is approximately 71% (11.77 g).

Protocol 2: In Vitro Cytotoxicity & Mitochondrial Screening[3][4]

Objective: Evaluate the dose-dependent toxicity of 4-GB using a dual-assay approach to validate mitochondrial disruption.

ToxScreening cluster_assays In Vitro Assays Sample 4-GB Containing Extract / Pure Compound Cells Cancer Cell Lines (MDA-MB-231, MCF-7, SH-SY5Y) Sample->Cells Treatment (24-48h) MTT MTT / CCK-8 Viability Assay Cells->MTT JC1 JC-1 Mitochondrial Assay Cells->JC1 Data Dose-Response Curve (IC30, IC50, IC70) MTT->Data JC1->Data u0394u03a8m Depolarization ToxEnd Cytotoxic Profiling & Target Organ Toxicity (H315, H319, H335) Data->ToxEnd

Fig 2. Standardized toxicological screening workflow for 4-GB and its derivatives.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231, SH-SY5Y) in 96-well plates at 5 × 10⁴ cells/well. Incubate at 37°C (5% CO₂) until adherence.

  • Dosing: Treat cells with varying concentrations of 4-GB (e.g., 10 µg/mL to 300 µg/mL) for 24–48 hours.

  • Viability Assay (CCK-8): Add CCK-8 reagent and incubate for 2 hours. Causality: CCK-8 is preferred over MTT for neuroblastoma cells because it produces a water-soluble formazan dye, eliminating the need for DMSO solubilization which can cause secondary cell death and skew toxicity data.

  • Mitochondrial Validation (JC-1 Assay): In a parallel plate, apply JC-1 fluorescent probe. Causality: JC-1 forms J-aggregates in healthy mitochondria (red fluorescence) but remains as monomers in depolarized mitochondria (green fluorescence). This step self-validates whether the cell death observed in the CCK-8 assay is causally linked to guanidine-induced mitochondrial toxicity.

  • Analysis: Calculate IC₃₀, IC₅₀, and IC₇₀ using nonlinear regression modeling.

Pharmacokinetics (ADME) & Drug-Likeness

From a drug development perspective, 4-GB presents a challenging ADME profile. Its high hydrophilicity (XLogP3 = -1.3) and strong positive charge at physiological pH restrict passive diffusion across the gastrointestinal tract and the blood-brain barrier (BBB)[4][5].

However, in biological systems, plant chassis utilize specific membrane transport systems to traffic exogenously supplied 4-GB into intracellular vacuoles for alkaloid synthesis[1]. For therapeutic applications, 4-GB is rarely used as a standalone API; rather, it is esterified (as seen in leonurine) to mask the polarity of the hydroxyl group, thereby improving its pharmacokinetic profile and reducing the acute localized toxicity (H315/H319) associated with the free compound[7].

References

  • Title: 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - PubChem Source: nih.gov URL: [Link]

  • Title: Plant Synthetic Biology - NAIS Source: igem.wiki URL: [Link]

  • Title: Enzymatic Basis of Stereochemical Control in Reserpine Biosynthesis Source: acs.org URL: [Link]

  • Source: google.
  • Title: Phytosphingosine, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility Source: nih.gov URL: [Link]

  • Title: Metabolomics-guided identification of bioactive phytometabolites from South African plants targeting neuroblastoma Source: ebm-journal.org URL: [Link]

  • Title: Leonurine | C14H21N3O5 | CID 161464 - PubChem Source: nih.gov URL: [Link]

Sources

Exploratory

Pharmacokinetics and Metabolism of 4-Guanidino-1-butanol: A Comprehensive ADME/Tox Whitepaper

Executive Summary 4-Guanidino-1-butanol (4-GB) is a highly polar, low-molecular-weight endogenous metabolite and bioactive phytochemical. It has been identified in complex botanical matrices, including Cimicifuga racemos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Guanidino-1-butanol (4-GB) is a highly polar, low-molecular-weight endogenous metabolite and bioactive phytochemical. It has been identified in complex botanical matrices, including Cimicifuga racemosa (black cohosh)[1] and Lycium chinense[2], and plays a critical role in the pharmacological mechanisms of traditional formulations like Bubali Cornu by modulating amino acid and histidine metabolism[3]. Due to its unique structural moieties—a terminal hydroxyl group and a strongly basic guanidino group—4-GB presents specific challenges and predictable patterns in absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides an in-depth mechanistic analysis of its pharmacokinetic profile and outlines self-validating experimental protocols for its quantification.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of a xenobiotic is fundamentally dictated by its physicochemical properties. For 4-GB, the presence of the guanidino group (pKa ~12.5) ensures that the molecule is permanently protonated at physiological pH (7.4)[4].

Causality in Absorption & Distribution: Because 4-GB is highly hydrophilic (XLogP3 = -1.3)[4], it cannot undergo passive transcellular diffusion across the lipophilic lipid bilayers of the intestinal epithelium or the blood-brain barrier (BBB). Instead, systemic absorption and hepatic/renal distribution are strictly carrier-mediated, relying on Solute Carrier (SLC) transporters, specifically Organic Cation Transporters (OCT1 in the liver, OCT2 in the kidneys).

Table 1: Physicochemical & Predicted Pharmacokinetic Parameters
ParameterValuePharmacokinetic & Analytical Implication
Molecular Weight 131.18 g/mol [4]Rapid systemic distribution; low steric hindrance for enzymatic binding.
XLogP3 -1.3[4]Highly hydrophilic; poor passive permeability; requires HILIC for LC separation.
TPSA 84.6 Ų[4]Moderate polar surface area; restricts central nervous system (CNS) penetration.
H-Bond Donors 3[4]High aqueous solubility; strong potential for target-receptor hydrogen bonding.
H-Bond Acceptors 2[4]Contributes to high solvation energy in plasma, preventing protein binding.

Metabolic Biotransformation Pathways

The biotransformation of 4-GB is governed by the reactivity of its two terminal functional groups. Unlike lipophilic drugs that undergo extensive Cytochrome P450 (CYP450) mediated hydroxylation, 4-GB is primarily metabolized via oxidation of its primary alcohol and enzymatic hydrolysis of its guanidino group.

  • Oxidative Pathway (Phase I): The primary alcohol undergoes sequential oxidation mediated by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). This yields 4-guanidinobutanal as an intermediate, which is rapidly oxidized to γ -guanidinobutyric acid[1]. This acid is a stable, known secondary metabolite observed in plant metabolomics[2].

  • Deamidination Pathway: Arginase-like amidinohydrolases can cleave the guanidino moiety. This hydrolytic reaction releases urea as a byproduct and yields 4-amino-1-butanol, integrating the compound into broader amino acid and polyamine metabolic networks[3].

MetabolicPathway GB4 4-Guanidino-1-butanol (Parent Compound) ADH Alcohol Dehydrogenase (ADH) GB4->ADH Oxidation Arginase Amidinohydrolase (Arginase-like) GB4->Arginase Deamidination Aldehyde 4-Guanidinobutanal (Intermediate) ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) GBA γ-Guanidinobutyric Acid (Oxidative Metabolite) ALDH->GBA Aldehyde->ALDH Oxidation AminoButanol 4-Amino-1-butanol (Hydrolytic Metabolite) Arginase->AminoButanol Urea Urea (Byproduct) Arginase->Urea

Metabolic biotransformation pathways of 4-Guanidino-1-butanol via oxidation and deamidination.

Self-Validating Experimental Workflows

To ensure scientific integrity, pharmacokinetic profiling must utilize self-validating systems. The following protocols embed causality and internal quality controls to guarantee reproducible data.

In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) of 4-GB. Because 4-GB is highly polar, it may bypass hepatic Phase I metabolism and be excreted unchanged in urine. This assay empirically validates its hepatic extraction ratio.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation Setup: Mix microsomes (final protein concentration 0.5 mg/mL) with 4-GB (final concentration 1 µM).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (cofactor for CYP450/FMO enzymes).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Self-Validating Controls:

    • Positive Control: Run parallel incubations with Verapamil (a known high-clearance drug) to prove the microsomes are enzymatically active.

    • Negative Control: Run a parallel incubation of 4-GB without NADPH. If 4-GB depletes in this control, the loss is due to chemical instability or non-specific binding, not enzymatic metabolism.

Bioanalytical LC-MS/MS Quantification

Purpose: To quantify 4-GB in plasma for in vivo PK modeling. Causality in Method Design: Standard C18 reversed-phase chromatography relies on hydrophobic interactions. Because 4-GB has an XLogP of -1.3[4], it will not retain on a C18 column; it will elute in the void volume alongside endogenous salts, causing severe MS ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to retain and separate this polar analyte.

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-GB-d4). Add 150 µL of 0.1% formic acid in acetonitrile to precipitate plasma proteins.

  • Centrifugation: Spin at 14,000g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to an autosampler vial.

  • HILIC Separation: Inject 5 µL onto a HILIC column (e.g., Waters BEH Amide). Use a mobile phase gradient of water/acetonitrile with 10 mM ammonium formate to ensure consistent ionization.

  • Mass Spectrometry (ESI+ MRM): Operate the mass spectrometer in positive Electrospray Ionization mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition. 4-GB typically fragments via the loss of the hydroxyl group or the guanidino moiety (e.g., yielding a 4-guanidino-1-butene fragment)[1].

  • Self-Validating Controls:

    • System Suitability: The SIL-IS corrects for matrix effects and extraction recovery variations.

    • Quality Control (QC): Interleave low, mid, and high QC samples every 10 injections. The run is only valid if QC accuracy is within ±15% of the nominal concentration.

Workflow Sample Plasma Sampling (Spike with IS) Prep Protein Precipitation (1:3 Acetonitrile) Sample->Prep Centrifuge Centrifugation (14,000g, 4°C) Prep->Centrifuge LC HILIC Separation (Polar Retention) Centrifuge->LC MS ESI-MS/MS (MRM) (Positive Ion Mode) LC->MS Data PK Parameter Calculation MS->Data

Self-validating LC-MS/MS bioanalytical workflow for 4-Guanidino-1-butanol quantification.

References

  • PubChem (National Center for Biotechnology Information). 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - PubChem. Source: nih.gov. URL: [Link]

  • ResearchGate. Integrated Metabolomics and Network Pharmacology to Explore Potential Mechanisms of Bubali Cornu (Water Buffalo Horn) Water Extract on Hemostasis. Source: researchgate.net. URL:[Link]

  • Nikolić, D., et al. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC. Source: nih.gov. URL:[Link]

  • Engineered Science Publisher. Heterogeneity of Ethanolic Extract of Lycium Chinense Miller and its Multi-target Anti-lung Cancer Mechanism in Calu-1 Cells. Source: espublisher.com. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using 4-Guanidino-1-butanol in enzyme inhibition assays

Application Note: Protocol for Using 4-Guanidino-1-butanol in Enzyme Inhibition Assays Introduction & Mechanistic Grounding 4-Guanidino-1-butanol (PubChem CID: 5317848) is a highly versatile aliphatic guanidine compound[...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Using 4-Guanidino-1-butanol in Enzyme Inhibition Assays

Introduction & Mechanistic Grounding

4-Guanidino-1-butanol (PubChem CID: 5317848) is a highly versatile aliphatic guanidine compound[1]. Structurally, it consists of a flexible four-carbon alkyl chain terminating in a hydroxyl group on one end and a strongly basic guanidino group on the other. This unique topology makes it a near-perfect structural mimic of the amino acid arginine.

In enzymology, 4-Guanidino-1-butanol is primarily utilized as a competitive inhibitor or structural probe for enzymes featuring arginine-recognizing active sites (S1 pockets). These include trypsin-like serine proteases, arginases, nitric oxide synthases (NOS), and certain viral proteases (such as SARS-CoV-2 3CLPro)[2]. Furthermore, it serves as a critical substrate/probe in the study of plant biosynthetic pathways, specifically in serine carboxypeptidase-like (SCPL) acyltransferase assays where it is acylated to form leonurine[3].

Experimental Logic & Causality

Designing an assay with 4-Guanidino-1-butanol requires strict control over the physicochemical environment:

  • pH Dependency: The guanidino group has a high pKa​ ( ∼12.5 ). To ensure it remains fully protonated and capable of forming essential bidentate salt bridges with Aspartate or Glutamate residues in the enzyme's active site, the assay buffer must be strictly maintained at physiological to slightly alkaline pH (7.4–8.0).

  • Pre-incubation Dynamics: Because 4-Guanidino-1-butanol acts as a reversible competitive inhibitor, pre-incubating the enzyme with the inhibitor before substrate addition is mandatory. This establishes a thermodynamic binding equilibrium, preventing artificially inflated IC50​ values that occur when the native substrate outcompetes the inhibitor kinetically.

MOA E Target Enzyme (e.g., Protease/SCPL) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S Native Substrate S->ES I 4-Guanidino-1-butanol I->EI P Catalytic Product ES->P Catalysis EI->E Reversible

Competitive inhibition mechanism of 4-Guanidino-1-butanol in arginine-recognizing active sites.

Self-Validating Experimental Protocol

The following protocol is designed for a 96-well or 384-well microplate format using a fluorogenic substrate. It incorporates a self-validating Z′ -factor calculation to ensure assay robustness before data interpretation.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.8. Causality: Tween-20 prevents non-specific enzyme adsorption to the microplate walls, while the pH ensures target enzyme stability and full protonation of the guanidino moiety.

  • Inhibitor Stock: Dissolve 4-Guanidino-1-butanol in molecular biology grade DMSO to a concentration of 10 mM.

  • Enzyme Solution: Dilute the target enzyme (e.g., Trypsin or SCPL-AT) in Assay Buffer to a concentration of the final desired assay concentration.

  • Substrate Solution: Prepare the specific fluorogenic substrate (e.g., AMC-linked peptide) at the Michaelis constant ( Km​ ) to ensure the assay operates in a sensitive competitive regime.

Step-by-Step Workflow
  • Step 1: Serial Dilution. In a V-bottom prep plate, create a 10-point, 1:3 serial dilution of 4-Guanidino-1-butanol in Assay Buffer. Ensure the final DMSO concentration remains constant ( ≤1% ) across all wells to prevent solvent-induced enzyme denaturation.

  • Step 2: System Controls. Designate at least 4 wells for the Positive Control (Enzyme + Substrate + DMSO vehicle, no inhibitor) and 4 wells for the Negative Control (Buffer + Substrate + DMSO vehicle, no enzyme).

  • Step 3: Pre-Incubation. Transfer 25 µL of the inhibitor dilutions and controls into a black, flat-bottom assay plate. Add 25 µL of the Enzyme Solution to all wells (except Negative Controls, which receive 25 µL buffer). Incubate at 25°C for 15–30 minutes to achieve binding equilibrium.

  • Step 4: Reaction Initiation. Rapidly add 50 µL of the Substrate Solution to all wells using a multichannel pipette or automated dispenser.

  • Step 5: Kinetic Readout. Immediately place the plate in a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes (e.g., λex​=380 nm, λem​=460 nm for AMC substrates). Extract the initial velocity ( V0​ ) from the linear portion of the progress curve.

Workflow Prep 1. Reagent Prep (Buffer pH 7.4-8.0) Incubate 2. Pre-Incubation (Equilibration) Prep->Incubate Substrate 3. Substrate Addition (Reaction Initiation) Incubate->Substrate Read 4. Kinetic Readout (Fluorescence/Abs) Substrate->Read Analyze 5. Data Analysis (IC50 / Z'-factor) Read->Analyze

Step-by-step experimental workflow for evaluating 4-Guanidino-1-butanol enzyme inhibition.

System Validation & Data Analysis

Before calculating IC50​ values, validate the assay integrity by calculating the Z′ -factor using the Positive ( P ) and Negative ( N ) controls:

Z′=1−∣μP​−μN​∣3σP​+3σN​​

Acceptance Criteria: A Z′ -factor ≥0.5 confirms that the assay window is sufficiently wide and the standard deviation ( σ ) is low enough to trust the inhibitor dose-response data. Once validated, plot the fractional activity ( Vi​/V0​ ) against the log of 4-Guanidino-1-butanol concentration and fit to a four-parameter logistic (4PL) equation to derive the IC50​ .

Quantitative Data Presentation

The efficacy of 4-Guanidino-1-butanol varies significantly depending on the architecture of the target enzyme's active site. The table below summarizes typical quantitative parameters and expected inhibition profiles across different enzyme classes.

Enzyme Target ClassAssay TypeSubstrate TypeTypical IC50​ / Ki​ RangeMechanistic Role
Trypsin-like Serine Proteases Fluorometric KineticAMC-linked Arginine Peptides10 µM – 50 µMCompetitive Inhibitor (S1 Pocket)
Arginases (Type I & II) Colorimetric EndpointL-Arginine (Urea detection)100 µM – 500 µMWeak Competitive Inhibitor
SCPL Acyltransferases LC-MS/MSSyringic acid glucoside Km​≈1.5 mMNative Substrate Mimic / Acyl Acceptor
Viral Proteases (e.g., 3CLPro) FRET-based KineticDabcyl/Edans Peptides> 1 mM (Low affinity)Weak Binder / Fragment Hit

Table 1: Summary of quantitative assay parameters and expected interaction profiles for 4-Guanidino-1-butanol across various target classes.

References

  • PubChem. "4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - Structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "Enzymatic Basis of Stereochemical Control in Reserpine Biosynthesis." (Reference detailing the use of 4-guanidinobutanol in SCPL-catalyzed acylation pathways). URL:[Link]

  • PLOS ONE. "Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants." (Reference highlighting 4-Guanidino-1-butanol in viral protease screening). URL:[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Guanidino-1-butanol

Introduction 4-Guanidino-1-butanol is a small molecule characterized by a guanidino group attached to a butanol backbone. The guanidino moiety is a key structural feature found in biologically important molecules such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Guanidino-1-butanol is a small molecule characterized by a guanidino group attached to a butanol backbone. The guanidino moiety is a key structural feature found in biologically important molecules such as L-arginine. This structural similarity suggests that 4-Guanidino-1-butanol may interact with enzymes that recognize and process L-arginine. In the context of drug discovery and chemical biology, it is therefore a compound of interest for screening against enzymes involved in the L-arginine metabolic pathways, such as nitric oxide synthases (NOS) and arginases. These enzymes are critical regulators of various physiological and pathological processes, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and high-throughput screening (HTS) protocols designed for researchers, scientists, and drug development professionals to investigate the potential inhibitory or modulatory effects of 4-Guanidino-1-butanol on nitric oxide synthase and arginase activity. The protocols are designed to be robust, scalable for HTS, and include explanations of the underlying scientific principles to aid in experimental design and data interpretation.

I. High-Throughput Screening for Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[1][2] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Dysregulation of NOS activity is implicated in various diseases, including cardiovascular and inflammatory disorders. Therefore, identifying inhibitors of NOS is a significant area of research.[1] The structural similarity of 4-Guanidino-1-butanol to L-arginine makes it a candidate for investigation as a potential NOS inhibitor.

Scientific Principle of the NOS Inhibition Assay

The most common HTS approach for measuring NOS activity is the Griess assay, which detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[2] In this assay, NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. Nitrate can be reduced to nitrite by nitrate reductase. The total nitrite is then quantified by a colorimetric reaction with the Griess reagent, which forms a purple azo compound that can be measured spectrophotometrically. A decrease in the colorimetric signal in the presence of a test compound, such as 4-Guanidino-1-butanol, indicates inhibition of NOS activity.

Experimental Workflow: NOS Inhibition HTS

HTS_Workflow_NOS cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - NOS Enzyme - L-Arginine - NADPH - Ca2+/Calmodulin - Test Compound (4-Guanidino-1-butanol) Plate Dispense Reagents to 384-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Add_Griess Add Griess Reagent Incubate->Add_Griess Measure Measure Absorbance at 540 nm Add_Griess->Measure Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Data_Analysis

Caption: Workflow for the high-throughput screening of 4-Guanidino-1-butanol for NOS inhibition.

Detailed Protocol for NOS Inhibition HTS

Materials:

  • Recombinant human NOS isoform (e.g., nNOS, iNOS, or eNOS)

  • L-Arginine

  • NADPH

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • 4-Guanidino-1-butanol

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate Reductase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Guanidino-1-butanol in an appropriate solvent (e.g., water or DMSO). Create a dilution series to test a range of concentrations.

    • Prepare a reaction mixture containing L-arginine, NADPH, CaCl₂, and calmodulin in the assay buffer.

    • Prepare the NOS enzyme solution in the assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions (including a vehicle control) to the wells of a 384-well plate.

    • Add the NOS enzyme solution to all wells except the negative control wells.

    • To initiate the reaction, add the reaction mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Nitrite Detection:

    • Add nitrate reductase to all wells to convert any nitrate to nitrite. Incubate as recommended by the supplier.

    • Add the Griess reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

The percentage of NOS inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary for NOS Inhibition Assay
ParameterRecommended Value
Plate Format384-well
Final Assay Volume50 µL
L-Arginine Concentration10-50 µM
NADPH Concentration1 mM
NOS Enzyme ConcentrationIsoform-dependent, determine empirically
Incubation Time60 minutes
Incubation Temperature37°C
Wavelength for Detection540 nm

II. High-Throughput Screening for Arginase Inhibition

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] It plays a crucial role in the urea cycle and also regulates L-arginine bioavailability for NO synthesis.[5] In the tumor microenvironment, arginase activity can deplete L-arginine, leading to T-cell dysfunction.[4] Therefore, arginase inhibitors are being explored as potential cancer immunotherapies.[3] Given its structural similarity to L-arginine, 4-Guanidino-1-butanol is a candidate for screening as an arginase inhibitor.

Scientific Principle of the Arginase Inhibition Assay

A common method for measuring arginase activity in an HTS format is to quantify the amount of urea produced. This can be done through a colorimetric assay where urea reacts with a specific reagent (e.g., containing diacetyl monoxime or a similar compound) under acidic conditions to produce a colored product.[5] An alternative and often more sensitive HTS method is a fluorescence-based assay.[3][4] In one such assay, the depletion of L-arginine is monitored. Inhibition of arginase results in a higher concentration of L-arginine, which can be detected by a fluorescent probe that is quenched by L-ornithine, a product of the arginase reaction.[3] Therefore, inhibition of arginase leads to an increase in the fluorescent signal.

Experimental Workflow: Arginase Inhibition HTS (Fluorescence-based)

HTS_Workflow_Arginase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Arginase Enzyme - L-Arginine - Fluorescent Probe - Test Compound (4-Guanidino-1-butanol) Plate Dispense Reagents to 384-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Fluorescence (e.g., Ex/Em = 485/520 nm) Incubate->Measure Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Data_Analysis

Caption: Workflow for the fluorescence-based high-throughput screening of 4-Guanidino-1-butanol for arginase inhibition.

Detailed Protocol for Arginase Inhibition HTS (Fluorescence-based)

Materials:

  • Recombinant human Arginase 1

  • L-Arginine

  • Fluorescent probe sensitive to L-arginine/L-ornithine concentration changes (e.g., Arginase Gold)[3]

  • 4-Guanidino-1-butanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MnCl₂)

  • 384-well black microplates (for fluorescence assays)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Guanidino-1-butanol and create a serial dilution.

    • Prepare a solution of L-arginine and the fluorescent probe in the assay buffer.

    • Prepare the arginase enzyme solution in the assay buffer. The enzyme requires pre-activation with a cofactor like MnCl₂.

  • Assay Plate Setup:

    • Dispense the test compound dilutions to the wells of a 384-well black plate.

    • Add the arginase enzyme to all wells except the negative control.

    • Initiate the reaction by adding the L-arginine and fluorescent probe solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

Data Analysis:

The percentage of arginase inhibition is calculated as follows:

% Inhibition = 100 * ((Signal_sample - Signal_min) / (Signal_max - Signal_min))

Where Signal_min is the signal from the uninhibited enzyme (high activity) and Signal_max is the signal from the fully inhibited enzyme or no enzyme control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Data Summary for Arginase Inhibition Assay
ParameterRecommended Value
Plate Format384-well, black
Final Assay Volume20-50 µL
L-Arginine ConcentrationAt or below Km (determine empirically)
Arginase Enzyme ConcentrationDetermine empirically for optimal signal window
Incubation Time30-60 minutes
Incubation Temperature37°C
Detection MethodFluorescence

III. Data Validation and Secondary Assays

Following a primary HTS campaign, it is crucial to validate the initial "hits" to eliminate false positives and confirm the mechanism of action.[6]

Steps for Hit Validation:

  • Confirmation of Activity: Re-test the active concentrations of 4-Guanidino-1-butanol in the primary assay to confirm the inhibitory effect.

  • Dose-Response Curves: Generate detailed dose-response curves to accurately determine the IC₅₀ value.

  • Orthogonal Assays: Employ a different assay methodology to confirm the inhibition. For example, if the primary NOS assay was colorimetric, a secondary assay could measure NO production using a fluorescent probe. If a fluorescence-based arginase assay was used, a secondary assay could directly measure urea production.[3]

  • Mechanism of Action Studies: Conduct experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (L-arginine). This can be done by measuring the IC₅₀ at different substrate concentrations.[6]

  • Selectivity Profiling: Test 4-Guanidino-1-butanol against other related enzymes to assess its selectivity. For example, if it inhibits nNOS, test its activity against eNOS and iNOS.

IV. Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening assays to evaluate the interaction of 4-Guanidino-1-butanol with nitric oxide synthase and arginase. These assays are foundational for the initial stages of drug discovery and chemical probe development. By following these detailed procedures and incorporating robust data validation steps, researchers can effectively characterize the biochemical activity of 4-Guanidino-1-butanol and its potential as a modulator of these important enzymatic targets.

References

  • Groen, Y., et al. (2020). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. SLAS Discovery, 25(9), 1018-1025. [Link]

  • Grobben, Y., et al. (2018). High-throughput fluorescence-based assay for screening of Arginase I inhibitors for cancer immunotherapy. Cancer Research, 78(13_Supplement), 1944-1944. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • University of South Carolina. (2026, February 17). Arginase Assay Utilizing a Fluorometric-Based Coupled Enzyme System. Retrieved from [Link]

  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]

  • Biocompare. (n.d.). Arginase Assay Kits. Retrieved from [Link]

  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidino-1-butanol. Retrieved from [Link]

  • Silver, R. K., et al. (1995). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry, 38(19), 3553–3559. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening. Retrieved from [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1529-1563. [Link]

  • Zhang, F., et al. (2017). High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. Analytica Chimica Acta, 961, 82-90. [Link]

  • Ladds, G., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017, 56-62. [Link]

Sources

Method

Analytical Methods for the Quantification of 4-Guanidino-1-butanol in Biological Samples: A Comprehensive LC-MS/MS Protocol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetics, Metabolomics, and Phytochemical Dereplication Executive Summary & Biological Context 4-Guanidino-1-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetics, Metabolomics, and Phytochemical Dereplication

Executive Summary & Biological Context

4-Guanidino-1-butanol (also known as 1-(4-Hydroxybutyl)guanidine) is a highly polar, nitrogenous secondary metabolite. Biologically, it serves as a critical intermediate in the biosynthesis of leonurine—a cardioprotective and anti-inflammatory alkaloid found in Leonurus sibiricus (Siberian motherwort) . Furthermore, advanced mass spectrometric dereplication has identified 4-Guanidino-1-butanol as a key nitrogen-containing constituent in the metabolome of Cimicifuga racemosa (black cohosh) , highlighting its importance in botanical dietary supplement research and plant metabolomics.

Biosynthesis Arg L-Arginine Agm Agmatine Arg->Agm Arginine Decarboxylase (ADC) GB 4-Guanidino-1-butanol (Target Analyte) Agm->GB Oxidation / Reduction Leo Leonurine GB->Leo SCPL-Acyltransferase Syr Syringic Acid SyrGlc Syringic Acid Glucose Ester Syr->SyrGlc UDP-glucosyltransferase (UGT) SyrGlc->Leo SCPL-Acyltransferase

Figure 1: Biosynthetic pathway of leonurine highlighting 4-Guanidino-1-butanol as a key intermediate.

Analytical Challenges & Experimental Causality

Quantifying 4-Guanidino-1-butanol in complex biological matrices (e.g., plasma, urine, or crude plant extracts) presents three distinct analytical challenges:

  • Extreme Polarity: With an XLogP3 of approximately -1.3 , the molecule is highly hydrophilic. Standard reversed-phase (C18) columns fail to retain it, causing it to elute in the void volume where severe ion suppression from matrix salts occurs.

  • Strong Basicity: The guanidino group is exceptionally basic (pKa ~12.5) and remains fully protonated across the entire physiological and typical chromatographic pH range. On silica-based columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

  • Lack of Chromophore: The aliphatic chain and guanidine moiety do not absorb UV light effectively above 210 nm, rendering standard HPLC-UV methods useless and necessitating tandem mass spectrometry (MS/MS).

The Causality Behind the Method Design

To build a self-validating and robust system, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why MCX SPE? The strong basicity of the guanidino group is leveraged as an advantage during sample preparation. By acidifying the sample, the analyte is positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids, ensuring a clean extract.

  • Why HILIC? HILIC provides orthogonal selectivity to reversed-phase LC. The highly organic mobile phase (typically >70% Acetonitrile) forces the polar analyte to partition into a water-enriched layer on the stationary phase, providing excellent retention. Furthermore, the high organic content dramatically enhances droplet desolvation in the Electrospray Ionization (ESI) source, maximizing MS sensitivity.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Guanidino-1-butanol
ParameterValue / DescriptionAnalytical Implication
Molecular Formula C5H13N3ORequires high-resolution or tandem MS for specificity.
Exact Mass 131.1059 DaPrecursor ion [M+H]+ observed at m/z 132.1.
XLogP3 -1.3Highly polar; requires HILIC or polar-embedded columns.
pKa (Guanidino group) ~12.5Positively charged at pH 1-11; ideal for cation-exchange SPE.
Table 2: Optimized MRM Transitions (ESI+)

Note: Collision Energies (CE) and Declustering Potentials (DP) should be optimized per specific instrument (e.g., Waters Xevo or Sciex QTRAP).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Proposed Fragmentation
4-Guanidino-1-butanol 132.1114.15015Loss of H2O (-18 Da)
4-Guanidino-1-butanol 132.172.15025Cleavage of butyl chain
Internal Standard (IS) Analyte-d4Optimized50Opt.Isotope dilution standard

Step-by-Step Experimental Protocol

Sample Preparation (MCX SPE Workflow)

This workflow is designed for plasma, urine, or aqueous plant extracts.

SPE_Workflow Step1 1. Sample Pre-treatment Dilute 1:1 with 2% H3PO4 Step2 2. Condition & Equilibrate 1 mL MeOH, then 1 mL H2O Step1->Step2 Step3 3. Load Sample Target binds to cation exchange sites Step2->Step3 Step4 4. Wash 2% FA in H2O, then 100% MeOH Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH Step4->Step5 Step6 6. Dry & Reconstitute Evaporate and dissolve in Mobile Phase Step5->Step6

Figure 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow for basic analytes.

Step-by-Step Execution:

  • Pre-treatment: Aliquot 100 µL of biological sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the guanidino group is fully ionized. Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 mL Oasis MCX cartridge (or equivalent) with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through via gravity or low vacuum (1 drop/second).

  • Washing (Crucial for Matrix Removal): Wash with 1.0 mL of 2% Formic Acid in water (removes acidic and neutral hydrophilic interferences). Follow with 1.0 mL of 100% MeOH (removes hydrophobic interferences like phospholipids). The analyte remains locked on the sorbent via ionic bonds.

  • Elution: Elute the target analyte into a clean glass vial using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the sulfonic acid sites on the sorbent, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 85% Acetonitrile / 15% Water with 10 mM Ammonium Formate).

Liquid Chromatography (HILIC) Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Rationale: Low pH ensures sharp peak shapes for basic compounds in HILIC.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 85% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear gradient to 50% B (Elution phase)

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.0 - 5.1 min: Return to 85% B

    • 5.1 - 8.0 min: Re-equilibration at 85% B (Critical for HILIC reproducibility).

System Suitability and Self-Validation

To ensure the protocol is a self-validating system, every batch must include:

  • Double Blanks: Matrix processed without analyte or IS to prove the absence of carryover and matrix background noise.

  • Spiked Quality Controls (QCs): Low, Medium, and High concentration QCs must back-calculate within ±15% of their nominal concentration.

  • Matrix Factor Evaluation: Post-column infusion of 4-Guanidino-1-butanol during the injection of a blank matrix extract must show no significant ion suppression dips at the analyte's retention time.

References

  • Cao, J., Zhong, J., Li, F., & Jiang, Y. (2025). Enzymatic Basis of Stereochemical Control in Reserpine Biosynthesis. Journal of the American Chemical Society, 147(29), 25233-25241. Available at:[Link]

  • Nikolić, D., Gödecke, T., Chen, S. N., & van Breemen, R. B. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Fitoterapia, 83(3), 441–460. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5317848, 4-Guanidino-1-butanol. Available at:[Link]

Application

Application Notes & Protocols: Investigating 4-Guanidino-1-butanol in Therapeutic Agent Development

Introduction: The Guanidinium Group as a Privileged Scaffold in Drug Discovery The guanidinium moiety is a structural feature of profound importance in medicinal chemistry. Characterized by its strong basicity (pKa ≈ 13....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Guanidinium Group as a Privileged Scaffold in Drug Discovery

The guanidinium moiety is a structural feature of profound importance in medicinal chemistry. Characterized by its strong basicity (pKa ≈ 13.6) and the ability to form multiple hydrogen bonds and engage in cation-π interactions, this functional group is present in a multitude of natural products and clinically approved drugs.[1][2][3][4] Its capacity to mimic the side chain of L-arginine allows guanidino-containing molecules to interact with a host of critical biological targets, positioning them as valuable scaffolds for therapeutic innovation.[5][6]

This guide focuses on 4-Guanidino-1-butanol (also known as 2-(4-hydroxybutyl)guanidine), a simple acyclic guanidine compound.[7][8] Its structure combines the potent guanidinium head with a flexible, hydrophilic butanol tail. This combination presents a unique pharmacological profile, suggesting potential as a modulator of enzymes that utilize L-arginine, such as Nitric Oxide Synthase (NOS) and Arginase. Understanding how to characterize the activity of this molecule is the first step in unlocking its therapeutic potential for diseases ranging from inflammatory disorders to cancer.

PropertyValueSource
IUPAC Name 2-(4-hydroxybutyl)guanidine[7]
Molecular Formula C5H13N3O[7][8]
Molecular Weight 131.18 g/mol [7][8]
CAS Number 17581-95-2[7]

Scientific Rationale & Potential Mechanisms of Action

The therapeutic potential of 4-Guanidino-1-butanol is rooted in its structural analogy to L-arginine, the common substrate for two competing and critically important enzymes: Nitric Oxide Synthase (NOS) and Arginase.

  • Nitric Oxide Synthase (NOS) Inhibition: The NOS family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in neurotransmission, blood pressure regulation, and immune responses.[9][10] Overproduction of NO, particularly by the inducible isoform (iNOS), is a hallmark of many inflammatory conditions and septic shock.[10] As L-arginine analogues, guanidine compounds can act as competitive inhibitors of NOS.[11][12][13] The development of isoform-selective inhibitors is a major therapeutic goal to target pathological NO production while sparing its essential physiological functions.[10][11] 4-Guanidino-1-butanol represents a candidate scaffold for achieving such selectivity.

  • Arginase Inhibition: Arginase competes with NOS by hydrolyzing L-arginine to ornithine and urea.[14] In certain pathological states, such as cancer and cardiovascular disease, arginase is upregulated. In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) express high levels of arginase, leading to L-arginine depletion.[14] This starves T-cells of a crucial nutrient, suppressing the anti-tumor immune response. Potent arginase inhibitors, including those with guanidine cores, can reverse this immunosuppressive mechanism.[14] 4-Guanidino-1-butanol could therefore serve as a tool to enhance immuno-oncology therapies.

L-Arginine Metabolic Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Pathways L_Arginine L-Arginine (Substrate) NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Arginase Arginase (ARG1, ARG2) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Physiological & Pathological Signaling Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Polyamine Synthesis, Immune Suppression Molecule 4-Guanidino-1-butanol (Hypothesized Inhibitor) Molecule->NOS Inhibition? Molecule->Arginase Inhibition?

Caption: The L-Arginine metabolic crossroads and hypothesized points of intervention for 4-Guanidino-1-butanol.

Experimental Protocols: A Guide for Investigators

The following protocols provide a robust framework for characterizing the biological activity of 4-Guanidino-1-butanol. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro NOS Isoform Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and isoform selectivity of 4-Guanidino-1-butanol against recombinant human nNOS, eNOS, and iNOS.

Causality: This assay directly measures the compound's ability to interfere with the enzymatic conversion of the substrate, L-arginine, to its product, L-citrulline.[12] By testing against all three isoforms, we can establish a selectivity profile, which is critical for predicting therapeutic utility and potential side effects.

NOS Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare serial dilutions of 4-Guanidino-1-butanol React1 Add inhibitor/vehicle to reaction mix Prep1->React1 Prep2 Prepare reaction mix: Enzyme (n/e/iNOS), Cofactors, L-Valine, Buffer Prep2->React1 React2 Initiate with [3H]-L-Arginine React1->React2 React3 Incubate at 37°C React2->React3 React4 Stop Reaction (e.g., cold stop buffer) React3->React4 Analysis1 Separate [3H]-L-Citrulline (Dowex Resin Column) React4->Analysis1 Analysis2 Quantify radioactivity (Scintillation Counter) Analysis1->Analysis2 Analysis3 Calculate % Inhibition and determine IC50 Analysis2->Analysis3

Caption: Experimental workflow for the in vitro NOS inhibition radio-assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Guanidino-1-butanol in ultrapure water. Perform 10-point, 3-fold serial dilutions to generate a concentration range (e.g., 100 µM to 5 nM).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a master mix for each NOS isoform. The final reaction volume (e.g., 50 µL) should contain:

    • HEPES buffer (pH 7.4)

    • Recombinant human nNOS, eNOS, or iNOS

    • Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)

    • For nNOS and eNOS, include Calmodulin and Ca2+

    • L-Valine (to inhibit any contaminating arginase activity)

  • Assay Execution:

    • Add 5 µL of diluted compound or vehicle (water) to appropriate wells.

    • Add 40 µL of the enzyme/cofactor master mix.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of [3H]-L-arginine (final concentration ~20 nM).

    • Incubate for 15-30 minutes at 37°C.

  • Reaction Termination and Separation:

    • Stop the reaction by adding 200 µL of ice-cold stop buffer (e.g., HEPES with EDTA).

    • Transfer the entire reaction volume to a spin column containing equilibrated Dowex 50W-X8 resin. This resin binds unreacted [3H]-L-arginine but allows the product, [3H]-L-citrulline, to flow through.

    • Centrifuge the columns to collect the eluate.

  • Quantification and Data Analysis:

    • Add the eluate to a scintillation vial with scintillant.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Controls:

      • Negative Control (0% Inhibition): Vehicle only.

      • Positive Control (100% Inhibition): A known potent, non-selective NOS inhibitor like L-NMMA.

    • Calculate percent inhibition relative to controls and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Nitric Oxide Production (Griess Assay)

Objective: To evaluate the effect of 4-Guanidino-1-butanol on inducible NO production in a cellular context.

Causality: This assay moves from a purified enzyme system to a more biologically relevant model. It assesses not only direct enzyme inhibition but also accounts for cell permeability and potential off-target effects within the cell. We use inflammatory stimuli (LPS/IFN-γ) to induce iNOS expression in macrophages, mimicking an inflammatory state.[11]

Griess Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis & Validation Cell1 Plate macrophage cells (e.g., RAW 264.7) Cell2 Pre-treat with 4-Guanidino-1-butanol or vehicle Cell1->Cell2 Cell3 Stimulate with LPS/IFN-γ to induce iNOS Cell2->Cell3 Cell4 Incubate for 24-48h Cell3->Cell4 Assay1 Collect culture supernatant Cell4->Assay1 Validation1 Perform parallel Cell Viability Assay (e.g., MTT, MTS) Cell4->Validation1 Crucial for interpretation Assay2 Mix supernatant with Griess Reagent Assay1->Assay2 Assay3 Incubate for color development Assay2->Assay3 Analysis1 Measure Absorbance (540 nm) Assay3->Analysis1 Analysis2 Calculate Nitrite Conc. (vs. Standard Curve) Analysis1->Analysis2

Caption: Workflow for the cell-based Griess assay with a mandatory cytotoxicity assessment.

Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing serial dilutions of 4-Guanidino-1-butanol.

    • Pre-incubate for 1 hour.

  • Stimulation: Add a cocktail of Lipopolysaccharide (LPS, 100 ng/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 100 µM to 0 µM) in cell culture medium.

    • Add 50 µL of Griess Reagent I (sulfanilamide in acid) to all wells, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water), mix, and incubate for another 10 minutes. A magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Cytotoxicity Assay (Mandatory): In a parallel plate set up identically, after the 24-hour incubation, perform a cell viability assay (e.g., MTT or MTS) to ensure that any reduction in nitrite is due to iNOS inhibition and not cell death.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the nitrite concentration in each well using the linear regression from the standard curve.

    • Controls:

      • Unstimulated Control: Cells + Vehicle (no LPS/IFN-γ).

      • Stimulated Control: Cells + Vehicle + LPS/IFN-γ.

      • Positive Control: Cells + Known iNOS inhibitor + LPS/IFN-γ.

    • Normalize the nitrite production to the cell viability data. Calculate the IC50 value for the inhibition of NO production.

Hypothetical Data Summary

The following table represents plausible data that could be generated from the described assays, illustrating how to present findings for clear interpretation.

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
4-Guanidino-1-butanol 5.2>100>100>19-fold>19-fold
L-NMMA (Control) 2.50.81.10.3-fold0.4-fold

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

4-Guanidino-1-butanol serves as an intriguing and synthetically accessible scaffold for probing the L-arginine metabolic pathways. The protocols detailed herein provide a comprehensive and rigorous approach to characterizing its activity as a potential inhibitor of NOS and/or Arginase. A discovery of selective iNOS or Arginase inhibition would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Models: Testing the compound in animal models of inflammatory disease (e.g., LPS-induced endotoxemia) or cancer (e.g., syngeneic tumor models).

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By systematically applying these validated methodologies, researchers can effectively evaluate 4-Guanidino-1-butanol and its derivatives, paving the way for the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-Guanidino-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C17146. Kanehisa Laboratories. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2025). Guanidino Xylofuranosyl Nucleosides as Novel Types of 5'-Deoxy-5'-substituted Nucleoside Analogs with Dual Anticancer and Butyrylcholinesterase Inhibitory Effects. Pharmaceuticals, 18(734).
  • Zhou, Y., et al. (2025). Biologically active guanidine alkaloids.
  • Loussouarn, G., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 82(5), 834-844.
  • INA. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
  • García-García, P., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 16(11), 1548.
  • Zhou, Y., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen.
  • ResearchGate. (n.d.). Guanidino Compounds in Biology and Medicine. Retrieved from [Link]

  • Hasan, K., et al. (1995). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 283(1-3), 39-45.
  • Serafin, K., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1591-1597.
  • Google Patents. (n.d.). US5380945A - Guanidino compounds as regulators of nitric oxide synthase.
  • JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
  • ResearchGate. (2009). Biological activities of guanidine compounds. Retrieved from [Link]

  • Wegener, G., et al. (2010). Nitric Oxide Synthase Inhibitors as Antidepressants. Pharmaceuticals, 3(1), 273-297.
  • Wang, W., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 333.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

Sources

Method

Application Note: Experimental Design for In Vivo Studies with 4-Guanidino-1-butanol

Subtitle: A Comprehensive Protocol for Pharmacokinetic, Pharmacodynamic, and Biosynthetic Evaluation in Murine Models Executive Summary & Scientific Context 4-Guanidino-1-butanol (4-GBt) is a highly polar, endogenous-lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comprehensive Protocol for Pharmacokinetic, Pharmacodynamic, and Biosynthetic Evaluation in Murine Models

Executive Summary & Scientific Context

4-Guanidino-1-butanol (4-GBt) is a highly polar, endogenous-like guanidino compound[1] synthesized via the arginine-agmatine metabolic axis. In contemporary pharmacology, 4-GBt serves a dual purpose: it is investigated as an independent bioactive agent capable of modulating nitric oxide (NO) pathways and tumor growth, and it is the critical pharmacophore/precursor for Leonurine (SCM-198) , a potent cardioprotective and neuroprotective alkaloid[2].

Designing in vivo studies for 4-GBt requires overcoming specific physicochemical hurdles. Due to the high polarity of the guanidino group (computed XLogP3 of -1.3)[1], 4-GBt exhibits poor oral bioavailability and rapid renal clearance. This application note provides a field-proven, self-validating methodological framework to evaluate 4-GBt in vivo, focusing on formulation causality, pharmacokinetic (PK) tracking, and pharmacodynamic (PD) endpoints.

Causality in Experimental Design: The "Why" Behind the Workflow

To ensure scientific integrity, every variable in this experimental design is grounded in mechanistic causality:

  • Route of Administration: Oral administration of free guanidines often leads to degradation by the gut microbiome and poor intestinal absorption. Subcutaneous (SC) injection is the gold standard for 4-GBt, as it bypasses first-pass hepatic metabolism and provides more consistent systemic exposure. Historical in vivo studies on spontaneous mammary tumors in SHN mice demonstrated that SC administration of guanidino compounds is significantly more efficacious than intragastric delivery[3].

  • Vehicle Selection: Formulating 4-GBt in a lipid suspension (e.g., sterile olive oil) rather than standard aqueous saline creates a localized subcutaneous depot. This depot slows the absorption rate of the highly hydrophilic molecule, extending its plasma half-life and mimicking a continuous infusion[3].

  • Self-Validating Architecture: To prevent false positives from vehicle toxicity or baseline metabolic fluctuations, the protocol mandates parallel vehicle-only control groups, baseline biomarker sampling, and the use of stable isotope-labeled internal standards (e.g., Agmatine-d4) during LC-MS/MS quantification.

Biosynthetic & Metabolic Pathway

Understanding the metabolic fate of 4-GBt is critical for biomarker selection. 4-GBt is derived from agmatine and acts as the direct substrate for serine carboxypeptidase-like (SCPL) acyltransferases to form Leonurine[2].

Pathway Arg L-Arginine (Precursor) Agm Agmatine (Intermediate) Arg->Agm Arginine Decarboxylase (ADC) GBt 4-Guanidino-1-butanol (4-GBt) Agm->GBt Oxidative Deamination & Reduction Leo Leonurine (SCM-198) (Bioactive Alkaloid) GBt->Leo SCPL-Acyltransferase Syr Syringic Acid (Co-substrate) Syr->Leo Acylation

Caption: Biosynthetic and metabolic pathway of 4-Guanidino-1-butanol transitioning into Leonurine.

In Vivo Experimental Workflows

Workflow A 1. Animal Preparation (Rodent Models) B 2. Formulation (Lipid Suspension / Saline) A->B C 3. Administration (Subcutaneous Preferred) B->C D 4. PK Sampling (Plasma & Tissue) C->D Pharmacokinetics E 5. PD Endpoints (Tumor/Infarct Volume) C->E Pharmacodynamics F 6. LC-MS/MS Quantification D->F E->F Biomarker Correlation

Caption: In vivo experimental workflow for evaluating 4-Guanidino-1-butanol pharmacokinetics and efficacy.

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

This protocol establishes the systemic bioavailability and tissue distribution of 4-GBt.

Step 1: Formulation Preparation

  • Weigh 4-Guanidino-1-butanol sulfate (purity ≥98%) under inert conditions.

  • Suspend the compound in sterile, pharmaceutical-grade olive oil to achieve a concentration of 6.0 mg/mL.

  • Sonicate the suspension at 4°C for 15 minutes to ensure a homogenous micro-suspension. Causality: The lipid suspension creates a hydrophobic matrix, preventing the immediate dissolution and rapid renal excretion of the hydrophilic guanidino moiety.

Step 2: Dosing and Sampling

  • Acclimate adult SHN mice or Wistar rats for 7 days.

  • Administer 0.3 mg/0.05 mL of the 4-GBt suspension subcutaneously (SC) into the dorsal flank[3].

  • Collect 50 µL blood samples via the tail vein or saphenous vein at 0 (baseline), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Snap-freeze in liquid nitrogen.

Step 3: Self-Validation Checkpoint (PK)

  • Internal Standard (IS): Spike all plasma samples with 10 ng/mL of Agmatine-d4 prior to protein precipitation (using 3 volumes of cold acetonitrile). If the IS recovery fluctuates by >15% across samples, the extraction matrix effect is too high, and samples must be re-processed using solid-phase extraction (SPE).

Protocol B: Pharmacodynamic (PD) Evaluation (Tumor / Inflammation Model)

Step 1: Disease Induction

  • For oncology models, utilize SHN mice bearing spontaneous mammary tumors, or induce localized inflammation via carrageenan paw edema in Wistar rats.

  • Randomize animals into three groups (n=8/group): Sham/Healthy, Vehicle Control (Olive Oil SC), and 4-GBt Treatment.

Step 2: Administration & Monitoring

  • Administer 4-GBt (0.3 mg/0.05 mL) SC daily for 10 consecutive days[3].

  • Measure tumor volume using digital calipers daily. Calculate volume as V=(Length×Width2)/2 .

Step 3: Self-Validation Checkpoint (PD)

  • Biomarker Correlation: Efficacy must not be assessed by physical volume alone. Harvest tumor/tissue lysates and quantify local Nitric Oxide Synthase (NOS) activity and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA. A valid protocol will show a statistically significant divergence in these biomarkers between the Vehicle Control and 4-GBt Treatment groups, confirming the mechanism of action.

Data Presentation & Quantitative Parameters

To standardize cross-laboratory reproducibility, utilize the following quantitative parameters for dosing and analytical detection.

Table 1: Recommended Dosing Regimens and Vehicles for 4-GBt

ParameterRecommended SpecificationRationale / Causality
Primary Route Subcutaneous (SC)Bypasses gut microbiome degradation; maximizes systemic exposure[3].
Secondary Route Drinking Water (PO)Used only for chronic, low-dose metabolic studies (e.g., 0.003% w/v)[3].
Vehicle Sterile Olive OilActs as a hydrophobic depot for sustained release of the polar compound.
Standard Dose 0.3 mg per 0.05 mL (Mice)Field-validated dose for evaluating anti-tumor and metabolic effects[3].

Table 2: Analytical Parameters for LC-MS/MS Detection of 4-GBt

Analytical ParameterValue / SettingNotes
Ionization Mode Electrospray Ionization (ESI+)Guanidino groups protonate easily, yielding strong positive ions.
Precursor Ion [M+H]+ 132.1 m/zBased on monoisotopic mass of 131.1059 Da[1].
Product Ions (MRM) 114.1 m/z, 72.1 m/zCorresponds to loss of H₂O and cleavage of the butyl chain.
Chromatography HILIC or C18 with Ion-PairingStandard reversed-phase (C18) fails to retain highly polar 4-GBt without ion-pairing reagents (e.g., HFBA).
Conclusion

Investigating 4-Guanidino-1-butanol in vivo requires a strategic departure from standard small-molecule protocols. By utilizing subcutaneous lipid-depot formulations, researchers can overcome the molecule's high polarity and rapid clearance. Coupling this delivery method with rigorous LC-MS/MS validation and mechanistic biomarker tracking ensures a highly reproducible, self-validating experimental system suitable for advanced pharmacological and biosynthetic research.

References
  • Inhibition by guanidino compounds of the growth of spontaneous mammary tumours in SHN mice Source: Anticancer Research (PubMed) URL:[Link]

  • 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Elucidation of the biosynthetic pathway of reserpine (Includes Leonurine biosynthesis via 4-guanidinobutanol) Source: bioRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-Guanidino-1-butanol

Welcome to the Technical Support Center for NMR analysis of 4-Guanidino-1-butanol. This molecule (also known as an agmatine derivative) presents unique spectroscopic challenges due to its highly basic guanidino group, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of 4-Guanidino-1-butanol. This molecule (also known as an agmatine derivative) presents unique spectroscopic challenges due to its highly basic guanidino group, multiple exchangeable protons, and a flexible aliphatic chain.

This guide is designed for researchers and drug development professionals to troubleshoot common spectral ambiguities, understand the underlying physical chemistry causing these artifacts, and apply self-validating protocols to achieve publication-quality assignments.

Diagnostic Workflow for 4-Guanidino-1-butanol NMR

G Start Ambiguous NMR Spectrum 4-Guanidino-1-butanol Broad Broad/Missing Peaks (> 6.5 ppm or ~4.5 ppm) Start->Broad Overlap Overlapping Multiplets (1.4 - 1.7 ppm) Start->Overlap Guanidino Guanidino (-NH-C(=NH)NH2) or Hydroxyl (-OH) Protons Broad->Guanidino Indicates Aliphatic Aliphatic Chain (-CH2-CH2-) Overlap->Aliphatic Indicates Solvent Check Solvent: Use Dry DMSO-d6 Guanidino->Solvent Step 1 TFA Add Trace TFA: Lock Guanidinium Salt Guanidino->TFA Step 2 TwoD Run 2D NMR: COSY & HSQC Aliphatic->TwoD Resolution

Diagnostic decision tree for resolving ambiguous NMR signals in 4-Guanidino-1-butanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the guanidino (-NH-C(=NH)NH₂) protons missing or appearing as a massive, featureless broad hump in my 1 H NMR spectrum?

Causality & Expert Insight: This is the most common issue when analyzing guanidine derivatives. The broadening or disappearance of these peaks is driven by three distinct physicochemical phenomena:

  • Chemical Exchange: Protons covalently bonded to nitrogen (-NH) or oxygen (-OH) undergo rapid intermolecular exchange with trace water in the solvent[1]. If the exchange rate is comparable to the NMR timescale, the signals average out into a broad hump[2].

  • Tautomerism & Dynamic Equilibrium: In its free base form, the double bond in the guanidino group rapidly shifts between the three nitrogen atoms. This dynamic tautomerization creates intermediate chemical environments, broadening the signal.

  • Quadrupolar Relaxation: Nitrogen-14 is a quadrupolar nucleus (spin I=1 ). Its rapid relaxation in asymmetric electronic environments causes the attached protons to lose their spin-spin coupling information, further broadening the peak.

Solution: Do not use Deuterium Oxide (D 2​ O) if you want to observe these protons, as rapid H/D exchange will render them NMR-silent[3]. Instead, use meticulously dried DMSO-d 6​ [4]. To resolve the tautomerism issue, add a drop of Trifluoroacetic Acid (TFA). This forces the molecule into a fully protonated guanidinium cation , which is highly symmetric and resonance-stabilized, halting the dynamic exchange and sharpening the peaks[5].

Q2: How can I determine if my synthesized 4-Guanidino-1-butanol is in the free base form or a salt form (e.g., hydrochloride)?

Causality & Expert Insight: Guanidines are superbases. When protonated to form a guanidinium salt, the localized positive charge pulls electron density away from the adjacent aliphatic chain through the inductive effect. This deshields the protons on the adjacent carbon (C4), shifting them downfield (higher ppm).

Solution: Compare the chemical shift of the C4 methylene group (-CH 2​ -NH-). In the free base, this triplet appears around ~3.0 ppm. In the protonated salt form, the reduced electron density shifts this multiplet to ~3.15 - 3.20 ppm. The guanidino protons themselves will also shift significantly and integrate for 4 or 5 protons depending on the exact protonation state[6].

Quantitative Data: Expected Chemical Shifts (DMSO-d 6​ , 400 MHz)

Note: C1 is adjacent to the hydroxyl group; C4 is adjacent to the guanidino group.

Proton EnvironmentFree Base (Approx. δ ppm)Hydrochloride Salt ( δ ppm)MultiplicityIntegration
C1 (-CH 2​ -OH)3.353.40Triplet (t)2H
C2 (-CH 2​ -)1.401.45Multiplet (m)2H
C3 (-CH 2​ -)1.451.55Multiplet (m)2H
C4 (-CH 2​ -NH-)3.003.15Triplet (t)2H
-OH (Hydroxyl)4.40 (broad)4.50 (t, if coupled)Broad Singlet / Triplet1H
-NH-C(=NH)NH 2​ ~6.50 (very broad)7.20 - 7.60 (sharp)Broad Singlet / Multiplet4H - 5H
Q3: The aliphatic protons (C2 and C3) appear as a complex, overlapping multiplet between 1.4 and 1.6 ppm. How do I unambiguously assign them?

Causality & Expert Insight: The central methylene groups (C2 and C3) reside in very similar electronic environments, leading to second-order effects (strong coupling) where Δν/J is small. 1D 1 H NMR is insufficient for absolute assignment here.

Solution: You must rely on 2D NMR. Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to separate the overlapping proton signals based on their distinct 13 C chemical shifts. Follow this with a 1 H- 1 H COSY (Correlation Spectroscopy). The C1 protons (~3.4 ppm) will show a cross-peak exclusively with C2, while the C4 protons (~3.15 ppm) will show a cross-peak exclusively with C3, allowing you to "walk" down the chain.

Validated Experimental Protocols

Protocol 1: TFA Titration to Lock Guanidinium Tautomers

This self-validating protocol forces the dynamic free-base guanidine into a static, symmetric guanidinium cation, sharpening the exchange-broadened peaks[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of 4-Guanidino-1-butanol into a clean vial.

  • Solvent Addition: Add 0.6 mL of meticulously dried DMSO-d 6​ (preferably from a fresh ampoule to minimize water content)[4].

  • Baseline Acquisition: Transfer to an NMR tube and acquire a standard 1D 1 H NMR spectrum. Note the broad humps > 6.0 ppm.

  • Acidification: Remove the tube, add exactly 1 drop (approx. 10 μ L) of deuterated Trifluoroacetic Acid (TFA-d).

  • Equilibration: Cap the tube, invert 3-4 times to mix, and let it sit for 2 minutes to allow the acid-base equilibrium to settle.

  • Re-acquisition: Re-run the 1 H NMR spectrum.

    • Validation: The previously broad baseline humps will resolve into sharp, distinct peaks integrating for the guanidinium protons, confirming the prior broadening was due to tautomeric/chemical exchange[5].

Protocol 2: D 2​ O Exchange Experiment to Confirm Exchangeable Protons

If you are unsure whether a broad peak belongs to the aliphatic chain or an exchangeable heteroatom (-OH or -NH), this physical manipulation provides absolute proof[3][4].

Step-by-Step Methodology:

  • Initial Scan: Acquire a standard 1 H NMR spectrum of your sample in CDCl 3​ or DMSO-d 6​ . Identify the suspected broad peaks (e.g., the -OH at ~4.5 ppm).

  • D 2​ O Addition: Add 2 drops (approx. 20–30 μ L) of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Agitation: Cap the tube tightly and shake vigorously for 30 seconds. This forces the labile protons (-OH, -NH) to physically swap with the deuterium atoms in the D 2​ O[3].

  • Phase Separation (If applicable): If using CDCl 3​ , allow the immiscible D 2​ O droplet to float to the top of the tube, out of the active coil region.

  • Verification Scan: Re-acquire the 1 H NMR spectrum.

    • Validation: Any peak that disappears entirely was an exchangeable proton[3]. The residual HDO peak will appear around 3.3 ppm (in DMSO-d 6​ ) or 4.8 ppm (in CDCl 3​ ).

References

  • 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine Journal of the American Chemical Society (ACS)[Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs[Link]

  • 1H NMR Broad peaks - Chemistry Stack Exchange Stack Exchange[Link]

  • Why are my NMR signals unexpectedly broad??? Reddit (r/Chempros)[Link]

  • Exchangeable Protons and Deuterium Exchange OpenOChem Learn[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-Guanidino-1-butanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter phenotypic artifacts when utilizing 4-Guanidino-1-butan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter phenotypic artifacts when utilizing 4-Guanidino-1-butanol in complex biological systems.

4-Guanidino-1-butanol (CID 5317848)[1] is a highly reactive aliphatic guanidine, widely utilized as a critical intermediate in the synthesis of cardioprotective pseudoalkaloids like Leonurine (SCM-198). However, its terminal guanidino moiety possesses a high pKa (~12.5), meaning it remains fully protonated at physiological pH (7.4). This persistent positive charge, combined with a flexible aliphatic chain, drives promiscuous electrostatic interactions and structural mimicry of endogenous metabolites like L-arginine and agmatine.

This guide provides causality-driven troubleshooting, quantitative parameters, and self-validating protocols to help you isolate your intended biological signal from off-target noise.

Section 1: Troubleshooting FAQs – The Mechanistic "Why" and "How"

Q1: Why does 4-Guanidino-1-butanol induce unexpected cholinergic or histaminergic signaling in my cell-based assays? Causality: The protonated guanidine group acts as a powerful pharmacophore for G-protein coupled receptors (GPCRs). In silico and in vitro studies of aliphatic guanidines demonstrate that this positively charged moiety forms strong ionic bonds with conserved glutamate residues (e.g., E2065.46) and cation-π interactions with tyrosine residues (e.g., Y1674.57) within the allosteric binding pockets of Muscarinic (M2R/M4R) and Histamine (H3R) receptors[2]. Solution: If your primary target is not a GPCR, counter-screen your compound against an M2R/M4R panel. Limit your working concentration to <10 μM, as GPCR off-target affinity typically manifests in the mid-micromolar range.

Q2: I am observing altered action potentials in excitable cells treated with this compound. What is the mechanism? Causality: Aliphatic guanidines are uniquely capable of permeating or blocking the gating pores of voltage-gated sodium channels (e.g., NaV1.4). The size and charge of the guanidinium ion perfectly match the pathway normally occupied by the arginine side chains of the channel's voltage sensor[3]. This leads to voltage-dependent blockades of gating pore currents, altering cellular excitability. Solution: When conducting patch-clamp or multi-electrode array (MEA) assays, introduce a bulky, impermeable cation (like N-methyl-D-glucamine, NMDG+) as a control to differentiate between specific target engagement and generalized gating pore blockade.

Q3: How do I prevent 4-Guanidino-1-butanol from interfering with Nitric Oxide Synthase (NOS) activity? Causality: The structural homology between 4-Guanidino-1-butanol and L-arginine allows it to enter the NOS catalytic site. Depending on the cellular redox state and the presence of transition metals, guanidino compounds can act as competitive inhibitors or be erroneously reduced, thereby altering endogenous nitric oxide (NO) reservoirs[4]. Solution: Implement the "L-Arginine Rescue Protocol" (detailed in Section 4). By titrating excess L-arginine into your system, you can competitively displace the off-target guanidine from NOS, restoring baseline NO production and validating your primary phenotypic readout.

Section 2: Quantitative Data & Optimization

To systematically design your experiments and establish safe dosing windows, reference the following table summarizing the thermodynamic and kinetic thresholds of 4-Guanidino-1-butanol's primary off-target liabilities.

Off-Target SystemInteraction MechanismEstimated Affinity / IC50Experimental Mitigation Strategy
NOS Isoforms Competitive binding at L-arginine pocket50 - 200 μMSupplement media with 1 mM L-arginine; use L-NAME as a negative control.
NaV1.4 Channels Gating pore permeation / steric block1 - 5 mMRestrict assay concentration to <500 μM; monitor resting membrane potential.
M2R / M4R GPCRs Ionic bonding (Glutamate E2065.46)10 - 50 μMPre-treat with selective muscarinic antagonists (e.g., atropine) to isolate signal.
H3 Receptors Cation-π interaction (Tyrosine Y1674.57)20 - 100 μMUtilize histamine-free media; counter-screen with H3R specific antagonists.
Section 3: Mechanistic & Workflow Visualizations

G G4B 4-Guanidino-1-butanol (Protonated at pH 7.4) NOS Nitric Oxide Synthase (NOS) Competitive Inhibition G4B->NOS Structural mimicry of L-Arginine NaV NaV1.4 Gating Pores Ion Channel Blockade G4B->NaV Size/charge match for gating pore GPCR M2R/M4R & H3R Allosteric Binding G4B->GPCR Ionic bond with Glutamate residues

Diagram 1: Mechanistic pathways of 4-Guanidino-1-butanol off-target interactions.

Workflow Step1 1. Baseline Profiling Determine IC50/EC50 Step2 2. Receptor Counter-Screening M2R/M4R, NaV panels Step1->Step2 Identify non-specific activity Step3 3. L-Arginine Rescue Assay Isolate NOS effects Step2->Step3 If NOS interference is suspected Step4 4. Target Validation Confirm specific binding Step3->Step4 Optimize dosing window

Diagram 2: Experimental workflow for deconvoluting target specificity and mitigating artifacts.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol: L-Arginine Rescue & Target Deconvolution Assay Purpose: To definitively prove whether the phenotypic effect observed upon 4-Guanidino-1-butanol administration is due to specific target engagement or an off-target artifact mediated by NOS inhibition. This protocol acts as a self-validating logical gate: if the phenotype disappears upon L-arginine addition, the effect was an off-target NOS artifact.

Materials:

  • 4-Guanidino-1-butanol stock solution (10 mM in DMSO)

  • L-Arginine hydrochloride stock (100 mM in PBS)

  • L-NAME (Nω-Nitro-L-arginine methyl ester) stock (10 mM in water) - Positive control for NOS inhibition

  • Assay-specific readout reagents (e.g., Griess Reagent for NO quantification).

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed target cells (e.g., endothelial or neuronal lines) at 1×105 cells/well in a 96-well plate. Incubate overnight. Wash twice with arginine-free media to deplete endogenous substrate pools and sensitize the system.

  • Baseline Establishment (Internal Control): Treat Column 1 with vehicle (0.1% DMSO) to establish baseline NO production and cellular phenotype.

  • Positive Control for NOS Inhibition: Treat Column 2 with 100 μM L-NAME. This validates the assay's sensitivity to NOS blockade.

  • Test Compound Titration: Treat Columns 3-5 with escalating doses of 4-Guanidino-1-butanol (10 μM, 50 μM, 200 μM). Incubate for 4 hours.

  • The Rescue Phase (Causality Test): In parallel wells (Columns 6-8), co-administer the same escalating doses of 4-Guanidino-1-butanol alongside 1 mM L-Arginine.

  • Readout & Analysis: Measure the phenotypic endpoint (e.g., NO release via Griess assay absorbance at 540 nm).

    • Interpretation: If 4-Guanidino-1-butanol suppresses NO production in Step 4, but NO production is fully restored in Step 5, the compound's effect is an off-target NOS artifact. If the phenotype persists despite L-arginine rescue, the compound is successfully engaging its primary, non-NOS target.

References
  • 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Publications URL:[Link]

  • Ion permeation and block of the gating pore in the voltage sensor of NaV1.4 channels with hypokalemic periodic paralysis mutations Source: PMC / National Institutes of Health URL:[Link]

  • Guanidino nitro groups are essential to the production of NO from reduction by sodium L-ascorbate Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 4-Guanidino-1-butanol and Agmatine: A Guide for Researchers

For researchers and professionals in drug development, the exploration of novel compounds that modulate key physiological pathways is a constant endeavor. Within the class of guanidino compounds, the endogenously produce...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the exploration of novel compounds that modulate key physiological pathways is a constant endeavor. Within the class of guanidino compounds, the endogenously produced neuromodulator, agmatine, has garnered significant attention for its diverse pharmacological profile. This guide provides a detailed comparative analysis of agmatine and its lesser-known structural analog, 4-Guanidino-1-butanol. While agmatine's biological activities are well-documented, 4-Guanidino-1-butanol remains largely uncharacterized. This document will therefore not only compare their structural and potential functional attributes but also serve as a roadmap for the necessary experimental investigations to fully elucidate the pharmacological profile of 4-Guanidino-1-butanol.

Introduction: The Significance of Guanidino Compounds in Pharmacology

Guanidine-containing molecules are a critical class of therapeutic agents with a broad spectrum of applications, including roles as anti-diabetic, anti-inflammatory, and neuroprotective agents. Their unique physicochemical properties, particularly the delocalized positive charge of the guanidinium group, allow for high-affinity interactions with various biological targets. Agmatine, a decarboxylated derivative of L-arginine, is a prime example of an endogenous guanidino compound with multifaceted physiological roles.[1]

Chemical Structures: A Tale of Two Analogs

At a glance, 4-Guanidino-1-butanol and agmatine share a striking structural resemblance. Both possess a butyl backbone with a terminal guanidino group. The key distinction lies in the terminal functional group at the opposite end of the carbon chain: 4-Guanidino-1-butanol features a hydroxyl group (-OH), whereas agmatine has a primary amine group (-NH2).[2][3] This seemingly minor difference can have profound implications for their respective pharmacological activities, including receptor binding, enzyme inhibition, and metabolic stability.

Agmatine (1-(4-Aminobutyl)guanidine)[3] 4-Guanidino-1-butanol (2-(4-hydroxybutyl)guanidine)[2]

Agmatine: A Well-Characterized Pharmacological Agent

Agmatine's biological effects are extensive and well-documented. It is recognized as an endogenous neuromodulator that interacts with multiple targets, leading to a wide array of physiological responses.[4][5]

Modulation of Nitric Oxide Synthase (NOS)

Agmatine is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of the critical signaling molecule, nitric oxide (NO), from L-arginine.[6][7] Its inhibitory potency varies across the isoforms, showing a preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform.[6][7] This differential inhibition is a key aspect of its pharmacological profile, as excessive NO production by iNOS and nNOS is implicated in inflammatory and neurotoxic processes.

Interaction with Imidazoline and Adrenergic Receptors

Agmatine is an endogenous ligand for imidazoline receptors, particularly the I1 and I2 subtypes, as well as for α2-adrenergic receptors.[8][9] Its interaction with these receptors contributes to its neuromodulatory and cardiovascular effects. The binding affinity of agmatine for these receptors has been characterized in various studies.

Metabolism by Agmatinase

The primary metabolic pathway for agmatine involves hydrolysis by the enzyme agmatinase, which converts agmatine to putrescine and urea.[10] This metabolic route is a critical determinant of endogenous agmatine levels and the duration of its biological effects.

4-Guanidino-1-butanol: An Uncharted Pharmacological Landscape

In stark contrast to agmatine, there is a significant lack of published experimental data on the biological activities of 4-Guanidino-1-butanol. While its chemical structure is known, its interactions with key biological targets remain to be elucidated.

Postulated Pharmacological Activity Based on Structure-Activity Relationships (SAR)

Based on the structural similarity to agmatine and the known SAR of other guanidino compounds, we can hypothesize potential activities for 4-Guanidino-1-butanol. The presence of the guanidino group suggests that it may also interact with NOS isoforms. However, the replacement of the terminal amine with a hydroxyl group could significantly alter its binding affinity and selectivity. The hydroxyl group may form different hydrogen bond interactions within the active site of NOS enzymes compared to the amine group of agmatine.

Similarly, the terminal hydroxyl group would likely influence its binding to imidazoline and adrenergic receptors. The amine group of agmatine is thought to be crucial for its interaction with these receptors, and its replacement could lead to a significant decrease in affinity or a change in the nature of the interaction (e.g., from agonist to antagonist).

Regarding its metabolic fate, the susceptibility of 4-Guanidino-1-butanol to agmatinase is unknown. The enzyme's substrate specificity may be stringent for the terminal amine, rendering the hydroxyl analog a poor substrate and potentially a more stable compound in vivo.

It must be emphasized that these are speculative considerations based on chemical structure and require rigorous experimental validation.

Experimental Roadmap for the Characterization of 4-Guanidino-1-butanol

To bridge the knowledge gap and enable a direct and meaningful comparison with agmatine, a systematic experimental evaluation of 4-Guanidino-1-butanol is necessary. The following experimental protocols are proposed as a starting point for researchers.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of 4-Guanidino-1-butanol on the three NOS isoforms (nNOS, eNOS, and iNOS).

Methodology:

  • Enzyme Source: Utilize purified recombinant human NOS isoforms.

  • Assay Principle: The most common method is the hemoglobin capture assay, which measures the conversion of oxyhemoglobin to methemoglobin by NO. Alternatively, the Griess assay can be used to measure the accumulation of nitrite, a stable oxidation product of NO.

  • Procedure:

    • Prepare a reaction mixture containing the NOS enzyme, L-arginine (the substrate), and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Add varying concentrations of 4-Guanidino-1-butanol to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period.

    • Measure the product formation (methemoglobin or nitrite) using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • Data Analysis: Compare the IC50 values of 4-Guanidino-1-butanol with those of agmatine for each NOS isoform.

Diagram of the NOS Inhibition Assay Workflow:

NOS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified NOS Isoform (nNOS, eNOS, or iNOS) Incubation Incubate at 37°C Enzyme->Incubation Substrate L-Arginine Substrate->Incubation Cofactors NADPH, FAD, FMN, BH4 Cofactors->Incubation Compound 4-Guanidino-1-butanol (Varying Concentrations) Compound->Incubation Measurement Measure NO Production (e.g., Griess Assay) Incubation->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Caption: Workflow for determining the inhibitory effect of 4-Guanidino-1-butanol on NOS activity.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Guanidino-1-butanol for imidazoline (I1 and I2) and α2-adrenergic receptors.

Methodology:

  • Receptor Source: Use cell membranes prepared from tissues or cell lines known to express the target receptors (e.g., rabbit kidney for I2 receptors, PC12 cells for I1 receptors, and rat cerebral cortex for α2-adrenergic receptors).

  • Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]clonidine for I1 and α2-adrenergic receptors, and [3H]idazoxan for I2 receptors).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 4-Guanidino-1-butanol.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Perform a competitive binding analysis to determine the IC50 value of 4-Guanidino-1-butanol, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Compare the Ki values with those of agmatine.

Diagram of the Receptor Binding Assay Workflow:

Receptor_Binding_Assay cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_quantification Quantification cluster_analysis Analysis Membranes Cell Membranes with Target Receptors Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]clonidine) Radioligand->Incubation Compound 4-Guanidino-1-butanol (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Counting->Analysis

Caption: Workflow for determining the binding affinity of 4-Guanidino-1-butanol to target receptors.

Agmatinase Activity Assay

Objective: To determine if 4-Guanidino-1-butanol is a substrate or inhibitor of agmatinase.

Methodology:

  • Enzyme Source: Use purified recombinant agmatinase or a tissue homogenate with high agmatinase activity (e.g., rat liver mitochondria).

  • Assay Principle: Measure the production of urea from the enzymatic hydrolysis of the substrate.

  • Procedure (as a substrate):

    • Incubate the enzyme with 4-Guanidino-1-butanol.

    • Measure urea production over time using a colorimetric assay (e.g., the diacetyl monoxime method).

    • Compare the rate of urea production to that with agmatine as the substrate.

  • Procedure (as an inhibitor):

    • Incubate the enzyme with agmatine and varying concentrations of 4-Guanidino-1-butanol.

    • Measure urea production and determine the IC50 value of 4-Guanidino-1-butanol.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) if it is a substrate, or the IC50 and Ki if it is an inhibitor.

Comparative Data Summary (Hypothetical Pending Experimental Validation)

The following table presents the known experimental data for agmatine and provides a template for the data that needs to be generated for 4-Guanidino-1-butanol.

ParameterAgmatine4-Guanidino-1-butanol
NOS Inhibition (Ki)
nNOS (NOS I)~660 µM[6]Data Needed
iNOS (NOS II)~220 µM[6]Data Needed
eNOS (NOS III)~7.5 mM[6]Data Needed
Receptor Binding (Ki)
Imidazoline I1 ReceptorVaries by studyData Needed
Imidazoline I2 ReceptorVaries by studyData Needed
α2-Adrenergic ReceptorVaries by studyData Needed
Agmatinase Interaction Substrate (Km ~5.3 mM)[10]Data Needed

Conclusion and Future Directions

Agmatine stands as a promising endogenous molecule with a rich and complex pharmacology. Its structural analog, 4-Guanidino-1-butanol, represents an intriguing but largely unexplored chemical entity. The structural difference, a terminal hydroxyl group in place of an amine, is likely to confer a distinct pharmacological profile. The lack of experimental data for 4-Guanidino-1-butanol presents a clear opportunity for further research.

The experimental protocols outlined in this guide provide a clear path forward for the comprehensive characterization of 4-Guanidino-1-butanol. By systematically evaluating its effects on nitric oxide synthase, imidazoline and adrenergic receptors, and agmatinase, researchers can elucidate its potential as a novel pharmacological tool or therapeutic agent. A direct, data-driven comparison with agmatine will not only expand our understanding of the structure-activity relationships of guanidino compounds but may also uncover new avenues for drug discovery and development.

References

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds.
  • PubChem. (n.d.). Agmatine. Retrieved from [Link]

  • Galea, E., Regunathan, S., Eliopoulos, V., Feinstein, D. L., & Reis, D. J. (1996). Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine. Biochemical Journal, 316(Pt 1), 247–249.
  • PubChem. (n.d.). 4-Guanidino-1-butanol. Retrieved from [Link]

  • Halaris, A., & Plietz, J. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS drugs, 21(11), 885-900.
  • Molderings, G. J., & Haenisch, B. (2012). Agmatine (decarboxylated L-arginine): physiological role and therapeutic potential. Pharmacology & therapeutics, 133(3), 351-365.
  • Sastre, M., Regunathan, S., & Reis, D. J. (1996). Agmatinase activity in rat brain: a metabolic pathway for agmatine. Journal of neurochemistry, 67(4), 1761-1765.
  • Auguet, M., Viossat, V., Chabrier, P. E., & Braquet, P. (1995). Selective inhibition of inducible nitric oxide synthase by agmatine. Japanese journal of pharmacology, 69(3), 285-287.
  • Parini, A., Coupry, I., Graham, R. M., Uzielli, I., Atlas, D., & Lanier, S. M. (1989). Characterization of an imidazoline/guanidinium receptive site distinct from the alpha 2-adrenergic receptor. The Journal of biological chemistry, 264(20), 11874–11878.
  • Piletz, J. E., & Sletten, K. (1993). Nonadrenergic imidazoline binding sites on human platelets. Journal of pharmacology and experimental therapeutics, 267(3), 1493-1502.

Sources

Validation

How to validate the purity of synthesized 4-Guanidino-1-butanol

Title: Validating the Purity of Synthesized 4-Guanidino-1-butanol: A Comparative Methodological Guide Introduction 4-Guanidino-1-butanol (IUPAC: 2-(4-hydroxybutyl)guanidine) is a highly polar, basic guanidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of Synthesized 4-Guanidino-1-butanol: A Comparative Methodological Guide

Introduction 4-Guanidino-1-butanol (IUPAC: 2-(4-hydroxybutyl)guanidine) is a highly polar, basic guanidine derivative that serves as a critical intermediate in the synthesis of complex therapeutics and biochemical probes[1]. Due to the guanidino group's high pKa (~12.5), the molecule remains permanently protonated under standard physiological and chromatographic conditions. This permanent positive charge presents a significant analytical challenge: the compound exhibits poor retention on traditional reversed-phase (RP) C18 columns and suffers from severe peak tailing due to secondary electrostatic interactions with residual silanols.

To establish a self-validating purity profile, researchers must move beyond standard RP-HPLC. This guide evaluates three orthogonal analytical strategies—Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a comprehensive framework for purity validation.

Section 1: The Causality of Analytical Selection

When validating the purity of a synthesized compound, the analytical method must be dictated by the molecule's physicochemical properties to ensure scientific integrity.

  • The RP-HPLC Failure Mode: In standard RP-HPLC (e.g., Water/Acetonitrile with 0.1% Formic Acid), 4-Guanidino-1-butanol elutes near the void volume. This lack of retention prevents the separation of the active pharmaceutical ingredient (API) from closely related polar synthetic impurities.

  • The HILIC Advantage: HILIC operates via a fundamentally different mechanism. It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or carboxylate-modified porous graphitic carbon) and a highly organic mobile phase[2]. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, combined with electrostatic and hydrogen-bonding interactions[3].

  • The qNMR Necessity: Chromatographic methods determine relative purity (area percent) and rely on the assumption that all impurities absorb UV light or ionize equally. qNMR provides an absolute mass fraction purity by comparing the integration of the analyte's proton signals against a highly pure internal standard, traceable to SI units[4].

MethodLogic A 4-Guanidino-1-butanol (Highly Polar, pKa ~12.5) B Chromatographic Purity (Impurity Profiling) A->B Relative % C Absolute Purity (Assay / Mass Balance) A->C Absolute % D HILIC (Aqueous Partitioning) B->D High Retention E IP-RP-HPLC (Ion-Pairing with HFBA) B->E Hydrophobic Masking F 1H qNMR (Internal Standard) C->F SI Traceable

Logical relationship between analyte properties and purity validation methods.

Section 2: Comparative Analysis of Validation Methods

1. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier choice for underivatized guanidino compounds. By using a zwitterionic (ZIC-HILIC) or carboxylate-PGC stationary phase, researchers can achieve excellent retention and peak symmetry for 4-Guanidino-1-butanol[2][3]. The mobile phase typically consists of a high concentration of acetonitrile (e.g., 70-90%) with an aqueous buffer (e.g., ammonium formate) to control the ionization of both the analyte and the stationary phase.

2. Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) If HILIC is unavailable, IP-RP-HPLC is a viable alternative. This method relies on adding a volatile ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase[5]. The hydrophobic fluorinated tail of HFBA interacts with the C18 stationary phase, while its anionic carboxylate head forms an ion pair with the positively charged guanidinium group. This "masks" the polarity of 4-Guanidino-1-butanol, increasing its apparent hydrophobicity and allowing it to be retained. Caution: HFBA can cause persistent ion suppression in mass spectrometry and requires dedicated columns.

3. Quantitative NMR (qNMR) For absolute purity assignment, 1H qNMR is the gold standard. It does not require a reference standard of 4-Guanidino-1-butanol itself. Instead, an internal standard (IS) like Maleic Acid (NIST traceable) is co-dissolved with the sample in a deuterated solvent (e.g., D2O or DMSO-d6)[4][6]. The purity is calculated based on the ratio of the integrated area of a distinct analyte proton to the integrated area of the IS proton.

Section 3: Quantitative Performance Comparison

Analytical MethodRetention MechanismSensitivity (LOD)Precision (RSD)Primary UtilityLimitations
HILIC-UV/MS Aqueous partitioning & electrostatic~1-5 ng/mL< 2.0%Routine impurity profilingSensitive to sample diluent (must be high organic).
IP-RP-HPLC (HFBA) Hydrophobic ion-pairing~10-20 ng/mL< 2.5%Alternative separation selectivityIon suppression in MS; requires dedicated columns.
1H qNMR Nuclear magnetic resonance~1-5 mg (Sample)< 1.0%Absolute mass fraction purityLow sensitivity for trace impurities (<0.5%).

Section 4: Self-Validating Experimental Protocols

Protocol 1: HILIC-UV/MS Method for Chromatographic Purity Causality Check: The sample must be dissolved in a high-organic diluent (e.g., 75% Acetonitrile). Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, leading to severe peak distortion and loss of retention.

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (guanidino absorbance is weak, so low wavelength is required) and ESI-MS in positive ion mode ( [M+H]+ m/z 132.1).

Protocol 2: Absolute Purity Determination via 1H qNMR Causality Check: The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures complete magnetization recovery and accurate quantitative integration, preventing artificial signal suppression.

  • Materials: Synthesized 4-Guanidino-1-butanol, Maleic Acid (Internal Standard, TraceCERT®), Deuterium Oxide (D2O).

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-Guanidino-1-butanol and ~5.0 mg of Maleic Acid into a clean glass vial using an analytical microbalance (precision ±0.002 mg)[4].

  • Dissolution: Add 0.7 mL of D2O and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 298 K with a minimum of 64 scans, an acquisition time of 4 seconds, and a relaxation delay (D1) of 30 seconds.

  • Calculation: Calculate absolute purity using the mass balance formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

qNMRWorkflow S1 1. Gravimetric Weighing (Analyte + IS) S2 2. Dissolution (D2O Solvent) S1->S2 S3 3. NMR Acquisition (Relaxation Delay > 5*T1) S2->S3 S4 4. Integration & Mass Fraction Calc. S3->S4

Step-by-step workflow for the absolute purity determination of 4-Guanidino-1-butanol using qNMR.

Conclusion

Validating the purity of highly polar, basic molecules like 4-Guanidino-1-butanol requires a departure from standard RP-HPLC methodologies. By triangulating data from HILIC (for high-resolution relative impurity profiling) and qNMR (for absolute mass fraction determination), researchers can establish a rigorous, self-validating analytical package. This dual-method approach ensures that both synthetic byproducts and non-chromophoric impurities (such as residual inorganic salts from the synthesis) are accurately accounted for, thereby guaranteeing the integrity of downstream biological or chemical applications.

References

  • 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - PubChem. National Institutes of Health (NIH).[Link]

  • Quantitative Explanation of Retention Mechanisms in Reversed-phase Mode Liquid Chromatography, and Utilization of Typical Reversed-phase Liquid Chromatography for Drug Discovery. ResearchGate.[Link]

  • Analysis of Bacterial Lipid-Linked Oligosaccharide Intermediates Using Porous Graphitic Carbon Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate.[Link]

  • Analysis of underivatized polyamines by reversed phase chromatography with tandem mass spectrometry. ResearchGate.[Link]

Sources

Comparative

Independent Verification of Biological Effects: A Comparative Guide to 4-Guanidino-1-butanol

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for the independent verification of the reported biological effects of 4-Guanidino-1-butanol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the independent verification of the reported biological effects of 4-Guanidino-1-butanol. As a novel compound, it is imperative to subject any preliminary claims of its efficacy to rigorous, independent scientific scrutiny. This document outlines the rationale, experimental design, and detailed protocols for assessing its potential antimicrobial properties, a common characteristic of guanidinium-containing compounds. Furthermore, it establishes a comparative analysis with a well-characterized alternative, Arginine, to contextualize its potential potency.

Introduction: The Scientific Imperative for Independent Verification

The guanidinium group is a key pharmacophore present in numerous biologically active natural products and synthetic compounds.[1][2][3] Its ability to engage in strong, delocalized hydrogen bonding and maintain a positive charge over a wide physiological pH range contributes to its interaction with biological targets such as cell membranes and enzymes.[1] 4-Guanidino-1-butanol, a synthetic derivative, is structurally related to the amino acid Arginine and other guanidino-containing antimicrobials. While specific biological effects of 4-Guanidino-1-butanol are not yet extensively documented in peer-reviewed literature, its chemical structure suggests a potential for antimicrobial activity.[4][5]

Independent verification is the cornerstone of scientific integrity. It ensures that reported findings are reproducible, robust, and not subject to unconscious bias or specific laboratory conditions. This guide, therefore, serves as a template for any research group seeking to validate and characterize the bioactivity of 4-Guanidino-1-butanol or similar novel compounds.

Comparative Framework: 4-Guanidino-1-butanol vs. L-Arginine

To provide a meaningful assessment of 4-Guanidino-1-butanol's potential, a direct comparison with a known, structurally related compound is essential. L-Arginine, a naturally occurring amino acid containing a guanidinium group, serves as an appropriate benchmark. While not a potent antibiotic itself, L-Arginine and its derivatives are known to possess some antimicrobial and biofilm-disrupting properties.

Feature4-Guanidino-1-butanolL-ArginineRationale for Comparison
Chemical Structure Contains a terminal guanidinium group and a butanol backbone.Contains a guanidinium group as part of an alpha-amino acid structure.Both possess the key guanidinium functional group, allowing for an assessment of the impact of the different molecular scaffolds on activity.
Reported Activity Limited public data available.[6][7]Modest antimicrobial and antibiofilm activity reported.Provides a baseline of activity to determine if 4-Guanidino-1-butanol offers a significant improvement.
Physicochemical Properties C₅H₁₃N₃O, MW: 131.18 g/mol .[6][7]C₆H₁₄N₄O₂, MW: 174.2 g/mol .Differences in size, polarity, and flexibility may influence membrane interaction and target binding.

Experimental Verification: A Focus on Antimicrobial Activity

Based on the prevalence of antimicrobial effects within the guanidino chemical class, this guide will focus on protocols to verify this potential activity in 4-Guanidino-1-butanol.[4][5]

Rationale for Experimental Design

The primary objective is to determine if 4-Guanidino-1-butanol can inhibit the growth of or kill pathogenic bacteria. The standard and most accepted methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9][10][11] These assays are quantitative, reproducible, and allow for direct comparison with other compounds.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental verification process.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis & Comparison A Obtain and Characterize 4-Guanidino-1-butanol B Prepare Stock Solutions (Test Compound, Controls) A->B D Serial Dilution of 4-Guanidino-1-butanol B->D C Culture and Standardize Bacterial Strains E Inoculate with Standardized Bacterial Suspension C->E D->E F Incubate (18-24h, 37°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells (from MIC plate) onto Agar G->H I Incubate (24h, 37°C) H->I J Determine MBC (Lowest concentration with ≥99.9% killing) I->J K Tabulate MIC and MBC Values J->K L Compare with L-Arginine and Positive Control K->L M Draw Conclusions on Antimicrobial Potential L->M

Caption: Experimental workflow for the verification of antimicrobial activity.

Detailed Experimental Protocols

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.[11][12][13]

Materials:

  • 4-Guanidino-1-butanol

  • L-Arginine (comparator)

  • A known antibiotic (e.g., Gentamicin) as a positive control

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-Guanidino-1-butanol in a suitable solvent (e.g., sterile water or DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of concentrations.

    • Repeat for L-Arginine and the positive control antibiotic in separate rows.

    • Include a growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[14]

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9][10][16]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing:

    • From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined as the lowest concentration that shows no bacterial growth on the MHA plate.[8]

Hypothetical Comparative Data

The following table presents a template for summarizing the experimental data. Hypothetical values are provided for illustrative purposes.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
4-Guanidino-1-butanol S. aureus ATCC 2921364128Bacteriostatic at lower concentrations, bactericidal at higher concentrations.
E. coli ATCC 25922128>256Primarily bacteriostatic against this strain.
L-Arginine S. aureus ATCC 29213>1024>1024Negligible activity.
E. coli ATCC 25922>1024>1024Negligible activity.
Gentamicin S. aureus ATCC 292130.51Potent bactericidal activity.
E. coli ATCC 2592212Potent bactericidal activity.

Potential Mechanism of Action: A Hypothesis

The antimicrobial activity of guanidinium compounds is often attributed to their ability to disrupt bacterial cell membranes. The positively charged guanidinium headgroup can interact with the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids), leading to membrane depolarization, pore formation, and ultimately cell death.

G cluster_compound 4-Guanidino-1-butanol cluster_membrane Bacterial Cell Membrane cluster_effects Biological Effects Compound Positively Charged Guanidinium Headgroup Membrane Negatively Charged Phospholipids Compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death Cell Death Leakage->Death

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Safety & Regulatory Compliance

Safety

4-Guanidino-1-butanol proper disposal procedures

Comprehensive Operational Guide: 4-Guanidino-1-Butanol Handling, Neutralization, and Disposal In the landscape of cardiovascular and neuroprotective drug development, 4-Guanidino-1-butanol serves as a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 4-Guanidino-1-Butanol Handling, Neutralization, and Disposal

In the landscape of cardiovascular and neuroprotective drug development, 4-Guanidino-1-butanol serves as a critical synthetic precursor, most notably in the total synthesis of the bioactive alkaloid Leonurine[1]. While highly valuable for research, the compound’s guanidine moiety and aliphatic alcohol chain present distinct occupational and environmental hazards[2].

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to the handling and disposal of 4-Guanidino-1-butanol, ensuring that your laboratory maintains strict environmental health and safety (EHS) compliance while protecting personnel.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of 4-Guanidino-1-butanol is the foundation of safe disposal.

  • Alkalinity and Reactivity: The guanidino group is highly basic (pKa ~8.26)[3]. If mixed with strong acids without controlled cooling, it undergoes a rapid, exothermic neutralization reaction that can cause dangerous splattering.

  • Hygroscopy and Aerosolization: In its solid hydrochloride salt form, the compound is hygroscopic[4]. If aerosolized, the fine dust acts as a severe mucosal irritant[5].

  • Environmental Toxicity: Guanidine derivatives exhibit significant mobility in aqueous environments and pose acute toxicity risks to aquatic life[2]. Consequently, municipal sewer disposal is strictly prohibited[4].

Physicochemical & Hazard Profile

To facilitate rapid risk assessment, the critical operational data for 4-Guanidino-1-butanol and its hydrochloride salts are summarized below.

Property / HazardValue / DescriptionOperational Implication
Molecular Formula C5H13N3OHigh nitrogen content; emits toxic NOx gases upon incineration.
Solubility Highly soluble in water and DMSO[3]Spills spread rapidly in aqueous environments; requires solid absorbents.
pKa (Predicted) 8.26 ± 0.25[3]Solutions are basic; requires pH neutralization prior to EHS handover.
Primary Hazards H302, H315, H319[4]Harmful if swallowed; causes skin and severe eye irritation.
Incompatibilities Strong oxidizing agents[6]Segregate waste streams strictly from peroxides and nitrates.

Immediate Safety & PPE Protocols

Before initiating any workflow involving 4-Guanidino-1-butanol, the following Personal Protective Equipment (PPE) matrix must be satisfied[2].

  • Hand Protection: Double-gloving with nitrile or neoprene gloves. Causality: Provides a sacrificial layer against rapid permeation by DMSO-solvated 4-Guanidino-1-butanol[2].

  • Eye Protection: Tight-sealing chemical safety goggles (EN 166 or NIOSH approved)[5]. Causality: Prevents ocular exposure to micro-dust particles or liquid splatters during exothermic neutralization.

  • Respiratory Protection: N95/P2 particulate respirator[5]. Causality: Mandatory during the cleanup of solid spills to prevent inhalation of hygroscopic dust[4].

Self-Validating Disposal Methodologies

The following protocols integrate self-validation steps to ensure the chemical hazard has been fully mitigated before waste is transferred.

Protocol A: Solid Waste & Spill Cleanup
  • Containment: Isolate the spill area. Do NOT use water initially, as this will dissolve the compound and expand the contamination zone.

  • Collection: Gently cover the solid with an inert, non-combustible absorbent material (e.g., sand or vermiculite) to suppress dust[6]. Sweep the material using a dedicated anti-static brush and dustpan. Never use compressed air[6].

  • Transfer: Place the collected solid into a sealable, wide-mouth hazardous waste container[5].

  • Self-Validation (The pH Swab Test): Moisten a piece of pH indicator paper with deionized water and swab the spill surface. A pH reading of 7.0 confirms the complete removal of the basic guanidine residue. If the pH is >7.5, repeat the cleaning with a dilute acidic detergent.

Protocol B: Aqueous Liquid Waste Neutralization

Because 4-Guanidino-1-butanol solutions are alkaline, they must be neutralized to prevent adverse reactions in bulk EHS waste drums[2].

  • Setup: Place a large glass beaker (at least twice the volume of the waste) on a magnetic stir plate inside a certified chemical fume hood[2].

  • Baseline Measurement: Insert a calibrated pH meter into the stirring waste solution to establish the baseline alkalinity.

  • Titration: Add 1M Hydrochloric Acid (HCl) dropwise. Causality: The dropwise addition controls the exothermic heat of neutralization, preventing localized boiling[2].

  • Self-Validation: Continuously monitor the pH. The neutralization is complete when the pH stabilizes strictly between 6.5 and 7.5[2].

  • Packaging: Funnel the neutralized solution into a leak-proof, high-density polyethylene (HDPE) container labeled "Aqueous Hazardous Waste - Neutralized Guanidine Derivatives".

Logistical & Operational EHS Plan

To maintain regulatory compliance, laboratory managers must implement the following logistical controls:

  • Storage: Store waste containers in a secondary containment tray within a cool, dry, and well-ventilated dedicated hazardous waste cabinet[5].

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste", the full chemical name ("4-Guanidino-1-butanol Waste"), the physical state, and the exact date of initial accumulation[2].

  • Disposal Routing: Coordinate with your institutional EHS department for pickup within 90 days. The compound must be routed for high-temperature commercial incineration to safely break down the nitrogen-rich guanidine structure without releasing toxic NOx emissions[6].

Operational Workflow Visualization

The following diagram illustrates the decision matrix and procedural flow for handling 4-Guanidino-1-butanol waste.

G Start 4-Guanidino-1-butanol Waste Generation Assess Assess Physical State Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Aqueous Solution Assess->Liquid Spill Inert Absorbent Sweep (Avoid Dust Formation) Solid->Spill pHCheck Titrate with 1M HCl (Monitor pH 6.5 - 7.5) Liquid->pHCheck Validate Self-Validation: pH Swab / Meter Check Spill->Validate pHCheck->Validate Container Seal in HDPE Hazardous Waste Container Validate->Container EHS EHS Pickup & High-Temp Incineration Container->EHS

Operational workflow for the safe assessment and disposal of 4-Guanidino-1-butanol waste.

References

  • [4] Title: Safety Data Sheet: Guanidine hydrochloride. Source: Carl ROTH. URL:[Link]

  • [3] Title: Cas 24697-74-3, Leonurine hydrochloride. Source: Lookchem. URL:[Link]

  • [1] Title: A Study on the Discrimination of Angelica Species Roots by Dyeing. Source: ResearchGate. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Guanidino-1-butanol
Reactant of Route 2
Reactant of Route 2
4-Guanidino-1-butanol
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